Trimethylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 890. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanenitrile | |
|---|---|---|
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InChI |
InChI=1S/C5H9N/c1-5(2,3)4-6/h1-3H3 | |
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InChI Key |
JAMNHZBIQDNHMM-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#N | |
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Molecular Formula |
C5H9N | |
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DSSTOX Substance ID |
DTXSID7060887 | |
| Record name | Propanenitrile, 2,2-dimethyl- | |
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Molecular Weight |
83.13 g/mol | |
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Physical Description |
Colorless liquid; mp = 16-18 deg C; [MSDSonline] | |
| Record name | Propanenitrile, 2,2-dimethyl | |
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CAS No. |
630-18-2 | |
| Record name | 2,2-Dimethylpropanenitrile | |
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| Record name | Pivalonitrile | |
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| Record name | Pivalonitrile | |
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| Record name | Propanenitrile, 2,2-dimethyl- | |
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| Record name | Pivalonitrile | |
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| Record name | Pivalonitrile | |
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Foundational & Exploratory
Core Synthesis Pathway: Gas-Phase Reaction of Pivalic Acid and Ammonia
An In-depth Technical Guide on the Synthesis of Trimethylacetonitrile from Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as pivalonitrile or tert-butyl cyanide, is a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals and other specialty chemicals.[1][2] Its unique tert-butyl group imparts specific properties to molecules, making it a desirable building block in drug development. This technical guide provides a comprehensive overview of the primary industrial method for synthesizing this compound from pivalic acid: the gas-phase catalytic amination and dehydration process.
The most prominent and industrially applied method for the synthesis of this compound from pivalic acid is a gas-phase reaction with ammonia (B1221849) over a solid-acid catalyst, typically aluminum oxide (Al₂O₃).[1] This process is advantageous due to its high yield, high purity of the final product, and the potential for continuous operation.[1]
The overall reaction can be represented as a direct conversion, although it mechanistically proceeds through the formation of pivalamide (B147659) as an intermediate, which is subsequently dehydrated to the nitrile.
(CH₃)₃CCOOH + NH₃ → (CH₃)₃CCN + 2H₂O
The reaction is carried out at elevated temperatures, where pivalic acid and ammonia are in the gaseous state.[1]
Reaction Mechanism
The synthesis of this compound from pivalic acid and ammonia over a heterogeneous catalyst like alumina (B75360) is understood to occur in two main steps:
-
Amidation: Pivalic acid reacts with ammonia to form pivalamide. This is a reversible reaction.
-
Dehydration: The pivalamide intermediate is then dehydrated on the catalyst surface to yield this compound.[3][4]
The acidic sites on the aluminum oxide catalyst play a crucial role in facilitating both the amidation and the subsequent dehydration step.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the gas-phase synthesis of this compound from pivalic acid, based on cited experimental data.[1]
Table 1: General Reaction Conditions
| Parameter | Value | Reference |
| Reaction Phase | Gas Phase | [1] |
| Catalyst | Aluminum Oxide (Al₂O₃) | [1] |
| Temperature Range | 300 - 500 °C | [1] |
| Preferred Temperature | 350 - 460 °C | [1] |
| Pressure | Atmospheric | Implied in[1] |
Table 2: Reactant and Product Specifications
| Compound | Role | Molar Ratio (Pivalic Acid:Ammonia) | Purity of Product |
| Pivalic Acid | Starting Material | 1 : (1.05 - 1.6) | - |
| Ammonia | Reagent | (1.05 - 1.6) : 1 | - |
| This compound | Product | - | up to 99.4% |
Table 3: Process Parameters and Yields from Experimental Examples
| Example | Pivalic Acid Flow Rate (g/L catalyst/hr) | Molar Ratio (Pivalic Acid:NH₃) | Temperature (°C) | Yield (% of theoretical) |
| 1 | 480 | 1 : 1.58 | 380 | Not specified, but catalyst was stable for >7000 hrs |
| 2 | 312 | 1 : 1.05 | 420 - 430 | 98 |
| 3 | 624 | Not specified | 460 | 94.3 |
Experimental Protocols
The following is a detailed experimental protocol for the continuous gas-phase synthesis of this compound from pivalic acid, based on the process described in the literature.[1]
Materials and Equipment
-
Pivalic Acid (99%+ purity)
-
Anhydrous Ammonia
-
Aluminum Oxide (γ-Al₂O₃) catalyst pellets
-
Quartz or stainless steel fixed-bed reactor tube
-
Tube furnace with temperature controller
-
Vaporizers for pivalic acid and ammonia
-
Mass flow controllers for gases
-
Condenser and collection vessel
-
Gas chromatograph (GC) for product analysis
Experimental Procedure
-
Catalyst Bed Preparation:
-
The fixed-bed reactor tube is packed with a known volume of aluminum oxide catalyst pellets.
-
The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to the reaction temperature to remove any adsorbed moisture.
-
-
Reactant Feed Preparation:
-
Pivalic acid is placed in a vaporizer and heated to a temperature sufficient to ensure complete vaporization without decomposition.
-
Anhydrous ammonia is supplied from a cylinder and its flow rate is controlled by a mass flow controller.
-
-
Reaction Execution (Continuous Flow):
-
The reactor is heated to the desired reaction temperature (e.g., 420-430 °C).[1]
-
A pre-heated stream of gaseous pivalic acid and ammonia are mixed in a preheating zone before being introduced into the reactor over the catalyst bed.[1] The molar ratio of pivalic acid to ammonia is maintained, for example, at 1:1.05.[1]
-
The flow rates are adjusted to achieve a specific space velocity, for instance, 312 g of pivalic acid per liter of catalyst per hour.[1]
-
-
Product Collection and Separation:
-
The gaseous reaction products exiting the reactor are passed through a condenser.
-
The condensed liquid, consisting of this compound and water, is collected in a cooled vessel.
-
Due to the low solubility of this compound in water, the organic layer can be easily separated from the aqueous layer.[1]
-
-
Purification and Analysis:
-
The crude this compound is purified by distillation.
-
The purity of the final product is determined by gas chromatography. A purity of 99.4% can be achieved under optimal conditions.[1]
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Catalytic Conversion
Caption: Catalytic conversion of pivalic acid to this compound.
References
A Technical Guide to the Reaction Mechanisms of Pivalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivalonitrile ((CH₃)₃CCN), also known as trimethylacetonitrile or tert-butyl cyanide, is an aliphatic nitrile featuring a sterically demanding tert-butyl group adjacent to the cyano functionality. This structural feature imparts unique reactivity, differentiating it from less hindered nitriles like acetonitrile. The bulky tert-butyl group sterically shields the electrophilic nitrile carbon, slowing the rate of nucleophilic attack and, in some cases, altering reaction pathways. This technical guide provides an in-depth exploration of the core reaction mechanisms of pivalonitrile, including hydrolysis, reduction, organometallic additions, and cycloadditions. It serves as a comprehensive resource, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to elucidate reaction pathways.
Core Reaction Mechanisms of the Nitrile Group
The reactivity of the pivalonitrile is dominated by the chemistry of the cyano group (—C≡N). This group is highly polarized, with the nitrogen atom being more electronegative than the carbon, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. However, the adjacent tert-butyl group provides significant steric hindrance, a critical factor in all its reactions.
Hydrolysis to Pivalic Acid
The conversion of nitriles to carboxylic acids is a fundamental transformation. Due to the steric hindrance of the tert-butyl group, the hydrolysis of pivalonitrile to pivalic acid is notably more challenging than for unhindered nitriles.[1] The reaction can proceed under either acidic or basic conditions, typically requiring elevated temperatures.
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent deprotonation and tautomerization yield an intermediate pivalamide, which is then further hydrolyzed under the acidic conditions to form pivalic acid and an ammonium (B1175870) ion.[2]
Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to form an imidic acid, which tautomerizes to pivalamide. This amide intermediate is then hydrolyzed via nucleophilic acyl substitution to yield a carboxylate salt, which upon acidic workup, gives pivalic acid.[3]
Caption: Overview of the primary reaction pathways for pivalonitrile.
Reduction Reactions
Pivalonitrile can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.
1.2.1 Reduction to Neopentylamine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile group to a primary amine (neopentylamine). The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon.[4][5] The intermediate imine anion is further reduced to a dianion, which upon aqueous workup is protonated to yield the amine.[6]
Caption: Mechanism for the reduction of pivalonitrile to neopentylamine.
1.2.2 Reduction to Pivalaldehyde: To achieve partial reduction to an aldehyde, a less reactive and sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is employed at low temperatures (e.g., -78 °C).[7][8] DIBAL-H adds one equivalent of hydride to the nitrile, forming a stable aluminum-imine intermediate.[9][10] This intermediate does not undergo further reduction at low temperatures. Subsequent hydrolysis during aqueous workup liberates the desired pivalaldehyde.[11]
Caption: Mechanism for the partial reduction of pivalonitrile to pivalaldehyde.
Reaction with Organometallic Reagents
Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with pivalonitrile to form ketones after an acidic workup. The carbanionic component of the organometallic reagent attacks the electrophilic nitrile carbon. This forms a magnesium or lithium salt of an imine anion. This intermediate is stable and does not react further with another equivalent of the organometallic reagent. Aqueous acid workup then hydrolyzes the imine to the corresponding ketone. Pivalonitrile gives excellent yields in this reaction due to the absence of α-protons, which can cause side reactions with other nitriles.[12]
Caption: Reaction of pivalonitrile with a Grignard reagent to form a ketone.
[3+2] Cycloaddition with Azides
Pivalonitrile can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. This reaction is a key method for synthesizing 5-substituted-1H-tetrazoles, which are important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids.[13] The reaction typically requires a Lewis or Brønsted acid catalyst to activate the nitrile.[1] The azide (B81097) anion then attacks the activated nitrile, followed by cyclization to form the stable, aromatic tetrazole ring.[14]
Caption: Mechanism for the synthesis of 5-tert-butyl-1H-tetrazole.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the key transformations of pivalonitrile. Note that yields are highly dependent on specific reaction conditions and purification methods.
| Reaction | Reagents & Conditions | Product | Yield (%) | Reference(s) |
| Hydrolysis (Basic) | 1. NaOH (10% aq.), EtOH, Reflux, 16h2. HCl (aq.) workup | Pivalic Acid | ~70-85 | [3] |
| Hydrolysis (Acidic) | HCl (aq.), Reflux, 24h | Pivalic Acid | ~75-90 | [2] |
| Reduction (Amine) | 1. LiAlH₄ (1.5 eq.), THF, 0°C to RT, 4h2. H₂O/NaOH workup | Neopentylamine | ~80-90 | [15] |
| Reduction (Aldehyde) | 1. DIBAL-H (1.0 eq.), Toluene, -78°C, 2h2. H₃O⁺ workup | Pivalaldehyde | ~70-85 | [11],[7] |
| Grignard Addition | 1. PhMgBr, Ether, Reflux, 2h2. HCl (aq.) workup | tert-Butyl Phenyl Ketone | 80-91 | [12] |
| [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, 120°C, 24h | 5-tert-Butyl-1H-tetrazole | ~85-95* | [1],[13] |
*Yields are estimated based on general procedures for nitriles and may vary for pivalonitrile.
Detailed Experimental Protocols
Protocol 3.1: Base-Catalyzed Hydrolysis to Pivalic Acid
Adapted from general procedures for nitrile hydrolysis.[3][16]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalonitrile (8.31 g, 100 mmol) and 95% ethanol (B145695) (40 mL).
-
Reaction: Add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (40 mL) to the flask. Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous residue with water (50 mL) and extract with diethyl ether (2 x 30 mL) to remove any unreacted nitrile. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate of pivalic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield pivalic acid.
Protocol 3.2: Reduction to Neopentylamine with LiAlH₄
Adapted from general procedures for nitrile reduction.[15][17]
-
Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.85 g, 75 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (75 mL).
-
Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of pivalonitrile (4.16 g, 50 mmol) in anhydrous THF (25 mL) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Quenching: Cool the flask back to 0 °C. Cautiously and sequentially add water (3 mL), 15% aqueous NaOH (3 mL), and then water (9 mL) dropwise to quench the excess LiAlH₄. A granular white precipitate of aluminum salts will form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 20 mL).
-
Purification: Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude neopentylamine can be purified by fractional distillation.
Protocol 3.3: Synthesis of 5-tert-Butyl-1H-tetrazole
Adapted from general procedures for tetrazole synthesis.[1][13]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pivalonitrile (4.16 g, 50 mmol), sodium azide (NaN₃) (3.58 g, 55 mmol), and ammonium chloride (NH₄Cl) (2.94 g, 55 mmol).
-
Reaction: Add N,N-dimethylformamide (DMF) (50 mL) to the flask. Heat the reaction mixture to 120-130 °C and stir for 24 hours.
-
Workup: Cool the mixture to room temperature and pour it into 150 mL of water.
-
Acidification: While stirring, carefully acidify the aqueous solution to pH ~2 with 6 M hydrochloric acid. A white precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the product by vacuum filtration.
-
Purification: Wash the solid with cold water (3 x 30 mL). The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-tert-butyl-1H-tetrazole.
Conclusion
The reaction mechanisms of pivalonitrile are governed by the interplay between the electronic properties of the nitrile group and the significant steric hindrance imposed by the tert-butyl moiety. While it undergoes the canonical reactions of aliphatic nitriles—hydrolysis, reduction, and addition of organometallics—the conditions required are often more forcing. This steric factor, however, can be advantageous, for instance by preventing side reactions like α-deprotonation in Grignard additions, leading to high yields.[12] The ability to convert pivalonitrile into valuable building blocks such as pivalic acid, neopentylamine, pivalaldehyde, and substituted tetrazoles makes it a versatile substrate in organic synthesis and a relevant molecule in the design of pharmaceuticals and other advanced materials. This guide provides the foundational mechanistic understanding and practical protocols necessary for professionals to effectively utilize pivalonitrile in their research and development endeavors.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. adichemistry.com [adichemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. erowid.org [erowid.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Pivalonitrile - Wikipedia [en.wikipedia.org]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
Theoretical Analysis of the Molecular Structure of Trimethylacetonitrile: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the molecular structure of trimethylacetonitrile (also known as pivalonitrile). We delve into the computational protocols for geometry optimization, vibrational frequency analysis, and the determination of key structural parameters. This document summarizes expected quantitative data in structured tables and visualizes the computational workflows using the DOT language, offering a foundational resource for researchers in computational chemistry and drug development.
Introduction
This compound, a simple organic molecule with the formula (CH₃)₃CCN, serves as a valuable model system for understanding the influence of bulky alkyl groups on molecular geometry and electronic structure. Its compact yet sterically hindered nature presents an interesting case for theoretical investigation. Computational chemistry provides powerful tools to elucidate its structural and vibrational properties with high accuracy, complementing and sometimes superseding experimental techniques.[1]
This guide outlines the standard ab initio and Density Functional Theory (DFT) methods used to perform a thorough theoretical characterization of the this compound molecule. The objective is to provide a detailed protocol and a representative set of results that can be expected from such a computational study.
Experimental and Computational Protocols
The theoretical investigation of molecular structures typically involves a multi-step computational process.[2][3] The primary goals are to find the minimum energy conformation (geometry optimization) and to characterize the vibrational modes of the molecule.[4][5]
Geometry Optimization
The initial step in characterizing the molecular structure is to perform a geometry optimization.[2][5] This process aims to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[1]
Methodology:
A common and robust approach involves the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. A popular functional for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a sufficiently large basis set, such as 6-311+G(d,p), to accurately describe the electronic distribution.
The optimization process is iterative. Starting from an initial guess of the molecular geometry, the forces on each atom are calculated. The atoms are then moved in a direction that reduces these forces, and the process is repeated until the forces are negligible and the energy change between successive steps is below a defined threshold.[3] This ensures that a stationary point on the potential energy surface has been located.[2]
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the obtained structure is a true minimum (i.e., not a transition state) and to predict the infrared (IR) spectrum of the molecule.[4][6]
Methodology:
This calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix.[2] Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. A true minimum energy structure will have all real (positive) vibrational frequencies.[4] The presence of an imaginary frequency indicates a transition state.[4]
The same level of theory and basis set used for the geometry optimization (e.g., B3LYP/6-311+G(d,p)) should be used for the frequency calculation to ensure consistency.[6] The calculated frequencies are often systematically scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, accounting for anharmonicity and other method-inherent approximations.
Data Presentation: Predicted Molecular Properties
The following tables summarize the quantitative data expected from a B3LYP/6-311+G(d,p) level of theory calculation for this compound.
Predicted Geometric Parameters
This table presents the key bond lengths and angles for the optimized geometry of this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Lengths (Å) | ||||
| C(tert) | C(cyano) | 1.48 | ||
| C(cyano) | N | 1.16 | ||
| C(tert) | C(methyl) | 1.54 | ||
| C(methyl) | H | 1.09 | ||
| **Bond Angles (°) ** | ||||
| C(methyl) | C(tert) | C(cyano) | 107.5 | |
| C(methyl) | C(tert) | C(methyl) | 111.3 | |
| C(tert) | C(cyano) | N | 180.0 | |
| C(tert) | C(methyl) | H | 110.2 | |
| H | C(methyl) | H | 108.7 |
Table 1: Predicted bond lengths and angles for this compound.
Predicted Vibrational Frequencies
This table lists some of the characteristic vibrational frequencies for this compound. The nitrile stretch is a particularly strong and easily identifiable peak in the IR spectrum.
| Vibrational Mode | Symmetry | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) |
| C≡N Stretch | A₁ | 2315 | 2269 |
| C-C Stretch (tert-butyl) | A₁ | 1260 | 1235 |
| CH₃ Symmetric Stretch | A₁ | 3010 | 2950 |
| CH₃ Asymmetric Stretch | E | 3080 | 3018 |
| CH₃ Rock | E | 940 | 921 |
Table 2: Selected predicted vibrational frequencies for this compound.
Predicted Rotational Constants
Rotational constants are crucial for interpreting microwave spectroscopy data and are directly related to the molecule's moments of inertia.
| Rotational Constant | Predicted Value (GHz) |
| A | 4.35 |
| B | 2.78 |
| C | 2.78 |
Table 3: Predicted rotational constants for this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflows described in the protocols.
Caption: Workflow for Molecular Geometry Optimization.
Caption: Workflow for Vibrational Frequency Analysis.
Conclusion
The theoretical study of this compound's molecular structure, through established computational methods like DFT, provides a detailed and accurate picture of its geometric and vibrational properties. The protocols and expected data presented in this guide serve as a robust framework for researchers. These computational approaches are indispensable in modern chemical research, enabling the prediction of molecular properties that are crucial for applications ranging from spectroscopic analysis to rational drug design. The combination of geometry optimization and frequency analysis confirms the stability of the computed structure and provides valuable insights into its dynamic behavior.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. youtube.com [youtube.com]
- 3. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 4. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]
The Advent of a Sterically Hindered Nitrile: A Technical History of tert-Butyl Cyanide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl cyanide, also known as pivalonitrile or trimethylacetonitrile, is a pivotal building block in organic synthesis, prized for the introduction of the sterically demanding tert-butyl group. Its unique structural properties have found applications in diverse areas, from the synthesis of pharmaceuticals and agrochemicals to its use as a labile ligand in coordination chemistry. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this important nitrile, providing detailed experimental protocols for key historical syntheses and a comparative analysis of their efficiencies.
Historical Discovery: The Pioneers of the 19th Century
The latter half of the 19th century was a period of foundational discoveries in organic chemistry, with the elucidation of molecular structures and the development of novel synthetic transformations. The first synthesis of tert-butyl cyanide is attributed to the Russian chemist Alexander Mikhailovich Butlerov in the 1860s. Butlerov, a central figure in the development of the theory of chemical structure, was investigating the chemistry of hydrocarbons and their derivatives. His work on the synthesis of isobutane (B21531) and tertiary butyl alcohol laid the groundwork for accessing the tert-butyl moiety.[1][2] While the exact yield from his initial synthesis is not well-documented, his work established the feasibility of creating this sterically congested nitrile.
Shortly after Butlerov's pioneering work, French chemist Alfred Gautier reported the synthesis of tert-butyl cyanide in 1866. Gautier's method involved the reaction of tert-butyl iodide with silver cyanide. This reaction, a variation of the nascent nucleophilic substitution reactions of the time, provided an alternative route to this novel compound.
These early syntheses, while groundbreaking, were often hampered by low yields and the limited availability of starting materials. They did, however, open the door for further investigation into the synthesis of sterically hindered nitriles and laid the chemical foundation for the more efficient methods that would follow.
Evolution of Synthetic Methodologies
Over the decades, several synthetic strategies have been developed and refined for the production of tert-butyl cyanide. These methods can be broadly categorized into nucleophilic substitution, dehydration of amides, and catalytic processes.
Nucleophilic Substitution Reactions
The earliest syntheses of tert-butyl cyanide relied on the principles of nucleophilic substitution.
a) From Tertiary Alkyl Halides: The reaction of a tertiary alkyl halide, such as tert-butyl chloride or iodide, with a cyanide salt is a direct approach to forming the C-CN bond.[3][4] Due to the tertiary nature of the substrate, this reaction proceeds through an SN1 mechanism, involving the formation of a relatively stable tert-butyl carbocation intermediate.[5]
Reaction: (CH3)3C-X + MCN → (CH3)3C-CN + MX (where X = Cl, Br, I; M = Ag, Na, K)
Early preparations using silver cyanide with tert-butyl iodide were reported by Gautier. However, the use of alkali metal cyanides with tert-butyl chloride often leads to significant amounts of the elimination product, isobutylene, due to the basicity of the cyanide ion.[3]
b) Kolbe Nitrile Synthesis: While the Kolbe nitrile synthesis, a classic SN2 reaction between an alkyl halide and a metal cyanide, is generally not efficient for tertiary halides due to steric hindrance, it is a cornerstone in the history of nitrile synthesis.
Dehydration of Pivalamide (B147659)
The dehydration of primary amides to nitriles is a widely used and generally efficient method. For the synthesis of tert-butyl cyanide, this involves the dehydration of pivalamide.
Reaction: (CH3)3C-CONH2 → (CH3)3C-CN + H2O
Various dehydrating agents have been employed for this transformation, with phosphorus pentoxide (P2O5) being a classical and potent choice.[2][6] Other reagents such as thionyl chloride (SOCl2) and trifluoroacetic anhydride (B1165640) have also been utilized.[3]
Catalytic Ammoxidation of Pivalic Acid
For industrial-scale production, a more direct and economical route has been developed involving the catalytic reaction of pivalic acid with ammonia (B1221849) in the gas phase over a solid catalyst.[7]
Reaction: (CH3)3C-COOH + NH3 --(Catalyst, Δ)--> (CH3)3C-CN + 2H2O
This method offers high yields and purity on a large scale, making it the preferred industrial process.
Quantitative Data Summary
The following table summarizes the quantitative data for the key historical and modern synthetic methods for tert-butyl cyanide.
| Reaction Name/Type | Reactants | Reagents/Catalyst | Conditions | Yield (%) | Year |
| Gautier's Synthesis | tert-Butyl Iodide, Silver Cyanide | - | Not specified | Not specified | 1866 |
| SN1 Substitution | tert-Butyl Chloride, Sodium Cyanide | Polar Protic Solvent | Not specified | Variable (significant elimination) | - |
| Dehydration of Pivalamide | Pivalamide | Phosphorus Pentoxide (P2O5) | Heating | High | - |
| Catalytic Ammoxidation | Pivalic Acid, Ammonia | Aluminum Oxide | 300-500 °C, Gas Phase | >95% | 1980s |
Experimental Protocols
Synthesis of tert-Butyl Cyanide via Dehydration of Pivalamide with Phosphorus Pentoxide
This protocol is based on the classical dehydration method.
Materials:
-
Pivalamide ((CH3)3CCONH2)
-
Phosphorus Pentoxide (P2O5)
-
Sand
-
Distillation apparatus
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, thoroughly mix 10.1 g (0.1 mol) of pivalamide with 15 g (0.106 mol) of phosphorus pentoxide.
-
Add a layer of sand on top of the mixture to moderate the reaction.
-
Assemble a simple distillation apparatus, ensuring all glassware is dry.
-
Heat the flask gently with a heating mantle. The reaction is exothermic.
-
tert-Butyl cyanide will distill over. Collect the fraction boiling at 105-106 °C.
-
The collected product is typically of high purity.
Yield: High.
Synthesis of tert-Butyl Isocyanide via the Hofmann Carbylamine Reaction
While not a synthesis of tert-butyl cyanide, the Hofmann carbylamine reaction is a historically significant method for preparing its isomer, tert-butyl isocyanide, and is included here for its relevance to the chemistry of the tert-butyl group and the cyano functionality.[8][9]
Materials:
-
tert-Butylamine ((CH3)3CNH2)
-
Chloroform (CHCl3)
-
Sodium Hydroxide (B78521) (NaOH)
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Dichloromethane (B109758) (CH2Cl2)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 30 g of sodium hydroxide in 30 mL of water.
-
In the dropping funnel, place a mixture of 14.6 g (0.2 mol) of tert-butylamine, 11.9 g (0.1 mol) of chloroform, and 0.2 g of benzyltriethylammonium chloride in 30 mL of dichloromethane.
-
Add the contents of the dropping funnel to the stirred sodium hydroxide solution. An exothermic reaction will occur, causing the dichloromethane to reflux.
-
After the initial reaction subsides, continue stirring for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Separate the organic layer, and wash it with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill the dichloromethane solution to obtain tert-butyl isocyanide. Collect the fraction boiling at 91-93 °C.
Yield: 66-73%.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the synthesis of tert-butyl cyanide.
Caption: SN1 Synthesis of tert-Butyl Cyanide.
Caption: Dehydration Synthesis of tert-Butyl Cyanide.
Conclusion
The synthesis of tert-butyl cyanide has evolved significantly from its initial discovery in the 19th century. Early methods, while foundational, have been largely superseded by more efficient and scalable processes. The dehydration of pivalamide remains a reliable laboratory-scale synthesis, while catalytic ammoxidation of pivalic acid represents the state-of-the-art for industrial production. This historical and technical overview provides a comprehensive understanding of the synthetic pathways to this valuable chemical intermediate, offering insights for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. people.wou.edu [people.wou.edu]
- 5. vernier.com [vernier.com]
- 6. researchgate.net [researchgate.net]
- 7. CA1192577A - Process for the preparation of pivalonitrile - Google Patents [patents.google.com]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Trimethylacetonitrile: A Versatile Precursor for the Synthesis of Pyrimidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The strategic incorporation of bulky substituents, such as the tert-butyl group, onto the pyrimidine ring can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. Trimethylacetonitrile, also known as pivalonitrile, emerges as a valuable and versatile precursor for introducing these sterically demanding tert-butyl groups onto the pyrimidine core. This technical guide provides a comprehensive overview of the synthetic routes utilizing this compound for the preparation of various pyrimidine derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Synthetic Pathways
This compound can be employed in several synthetic strategies to construct the pyrimidine ring. The primary approaches involve its self-condensation to form 2,4,6-tri-tert-butylpyrimidine (B1306805) and its reaction with ketones in the presence of a strong electrophilic activator to yield a range of substituted pyrimidines.
Synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP) via Self-Condensation
The self-condensation of this compound provides a direct route to the highly hindered and non-nucleophilic base, 2,4,6-tri-tert-butylpyrimidine (TTBP). This reaction is typically promoted by a strong acid or an electrophilic activator. A plausible mechanism involves the initial activation of a nitrile molecule, followed by nucleophilic attack from a second nitrile, leading to a dimerization and subsequent cyclotrimerization.
Reaction Pathway for the Synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP)
Caption: Synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP).
Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP) (Adapted from Crich et al., Synthesis 2001)[1]
-
Reaction Setup: To a solution of this compound (pivalonitrile) (3.0 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add 2,6-di-tert-butylpyridine (B51100) (1.1 equivalents).
-
Activation: Cool the mixture to -78 °C and add trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 24 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford 2,4,6-tri-tert-butylpyrimidine.
| Entry | Reactant 1 | Reactant 2 | Activator | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | - | Tf₂O | CH₂Cl₂ | 24 | High | [1] |
Synthesis of 2,4-Di-tert-butyl-5,6-dialkylpyrimidines from Ketones
A versatile method for the synthesis of unsymmetrically substituted pyrimidines involves the reaction of this compound with various ketones in the presence of triflic anhydride. This reaction proceeds through the formation of a vinyl triflate intermediate from the ketone, which then undergoes a [4+2] cycloaddition-type reaction with two molecules of the nitrile.
General Workflow for the Synthesis of 2,4-Di-tert-butyl-5,6-dialkylpyrimidines
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: General Procedure for the Synthesis of 2,4-Di-tert-butyl-5,6-dialkylpyrimidines (Adapted from Garcia Martinez et al., J. Org. Chem. 1992)[2][3]
-
Reaction Setup: To a well-stirred solution of triflic anhydride (1.14 equivalents) and this compound (pivalonitrile) (2.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂), slowly add a solution of the corresponding dialkyl ketone (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Reaction: Stir the resulting red-brown mixture magnetically for 24 hours at room temperature.
-
Workup: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Separate the organic phase, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield the desired 2,4-di-tert-butyl-5,6-dialkylpyrimidine.
| Entry | Ketone | Product | Yield (%) | Reference |
| 1 | 3-Pentanone | 2,4-Di-tert-butyl-5,6-diethylpyrimidine | 64 | [4] |
| 2 | 4-Heptanone | 2,4-Di-tert-butyl-5,6-dipropylpyrimidine | 67 | [4] |
| 3 | 5-Nonanone | 2,4-Di-tert-butyl-5,6-dibutylpyrimidine | 71 | [4] |
Synthesis of Aminopyrimidines
While direct experimental protocols for the reaction of this compound with urea (B33335) or guanidine (B92328) to form aminopyrimidines were not found in the initial searches, this remains a plausible synthetic route based on general pyrimidine synthesis principles. The Pinner synthesis, which involves the reaction of a nitrile with an alcohol to form an imidate, followed by reaction with an amine source like guanidine, could be a viable pathway.
Proposed Pathway for Aminopyrimidine Synthesis
Caption: Proposed synthesis of aminopyrimidines.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a variety of pyrimidine derivatives, particularly those bearing the bulky tert-butyl substituent. The methodologies outlined in this guide, including the self-condensation to 2,4,6-tri-tert-butylpyrimidine and the reaction with ketones, provide robust and accessible routes for researchers in drug discovery and organic synthesis. The detailed experimental protocols and tabulated data offer a practical resource for the implementation of these synthetic strategies. Further exploration into the reactions of this compound with other nucleophiles, such as ureas and guanidines, holds the potential to expand the library of accessible tert-butylated pyrimidine scaffolds for various therapeutic applications.
References
- 1. [PDF] 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and its 4-Substituted Derivatives in Glycosylation and Other Reactions | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Coordination Chemistry of Pivalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalonitrile (t-BuCN), also known as trimethylacetonitrile, is a sterically bulky aliphatic nitrile that serves as a versatile ligand in coordination chemistry.[1] Its t-butyl group introduces significant steric hindrance, influencing the coordination number, geometry, and reactivity of the resulting metal complexes. Pivalonitrile typically coordinates to metal centers in a monodentate, end-on fashion through the nitrogen lone pair.[2][3] It is generally considered a weakly coordinating ligand, making it a useful labile group that can be readily displaced by stronger ligands, a property often exploited in the synthesis of various organometallic and coordination compounds.[2][3]
This technical guide provides a comprehensive overview of the coordination chemistry of pivalonitrile, detailing the synthesis, characterization, and reactivity of its metal complexes. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects and potential applications of these compounds.
Synthesis of Pivalonitrile Coordination Complexes
The synthesis of pivalonitrile complexes typically involves the reaction of a metal precursor with pivalonitrile, which can also serve as the solvent. The choice of the metal precursor, solvent, and reaction conditions dictates the final product.
General Synthetic Strategies:
-
Direct Reaction with Metal Salts: Anhydrous metal halides or other salts can be dissolved or suspended in pivalonitrile, which acts as both the reactant and the solvent. Gentle heating or stirring at room temperature is often sufficient to induce coordination.
-
Ligand Substitution Reactions: Pivalonitrile can displace weakly bound ligands, such as other nitriles (e.g., acetonitrile), from a metal complex. This is a common strategy for introducing the bulky pivalonitrile ligand into a coordination sphere.
-
Oxidative Addition: In some cases, a metal in a low oxidation state can be oxidized in the presence of pivalonitrile to form a complex.
Experimental Protocol: Synthesis of a Diiron-Pivalonitrile Complex
This protocol is adapted from the synthesis of a diiron μ-aminocarbyne complex with a pivalonitrile ligand.[2]
Materials:
-
Triflate salt of the diiron tris-carbonyl precursor, e.g., [[Fe₂Cp₂(CO)₂(μ-CO){μ-CN(Me)(R)}]CF₃SO₃
-
Pivalonitrile (t-BuCN)
-
Trimethylamine-N-oxide dihydrate (Me₃NO·2H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Alumina for chromatography
Procedure:
-
Dissolve the diiron tris-carbonyl precursor in dichloromethane.
-
Add a slight excess of trimethylamine-N-oxide dihydrate to the solution. This reagent facilitates the substitution of a carbonyl ligand.
-
Add an excess of pivalonitrile to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the reaction progress by IR spectroscopy (observing the disappearance of the starting material's CO stretching bands and the appearance of new bands corresponding to the product).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on alumina, using a suitable solvent system (e.g., a mixture of dichloromethane and hexane) to elute the desired pivalonitrile complex.
-
Collect the fractions containing the product and remove the solvent to yield the purified diiron-pivalonitrile complex as an air-stable solid.
Characterization of Pivalonitrile Complexes
A combination of spectroscopic and crystallographic techniques is employed to fully characterize pivalonitrile coordination compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for studying nitrile complexes. The stretching frequency of the C≡N bond (ν(C≡N)) is sensitive to the coordination environment.
-
Free Pivalonitrile: The ν(C≡N) stretch for free pivalonitrile is typically observed around 2230 cm⁻¹.
-
Coordinated Pivalonitrile: Upon coordination to a metal center, the ν(C≡N) frequency often shifts. An increase in the stretching frequency is commonly observed, which is attributed to the σ-donation from the nitrogen lone pair to the metal, strengthening the C≡N bond. However, in some cases, particularly with electron-rich metal centers capable of π-backbonding, a decrease in the ν(C≡N) frequency can occur.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide valuable information about the structure and bonding in pivalonitrile complexes.
-
¹H NMR: The protons of the t-butyl group in pivalonitrile give rise to a characteristic singlet. The chemical shift of this singlet can be influenced by the coordination environment.
-
¹³C NMR: The chemical shift of the nitrile carbon is particularly informative. Coordination to a metal center typically leads to a downfield shift (increase in ppm) of the nitrile carbon signal compared to the free ligand.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. This technique is crucial for understanding the steric effects of the bulky pivalonitrile ligand on the coordination sphere of the metal.
Quantitative Data of Pivalonitrile Complexes
The following tables summarize key quantitative data for representative pivalonitrile complexes.
Table 1: Selected Bond Distances and Angles for Pivalonitrile Complexes
| Complex | Metal-N Distance (Å) | C≡N Distance (Å) | Metal-N-C Angle (°) | Reference |
| [Fe{=C(2-C₆H₄PiPr₂)₂}(NCtBu)(N₂)] | 1.945(2) | 1.147(3) | - | [2][3] |
| Diiron(μ-aminocarbyne)(pivalonitrile) complex (Z isomer of (3)CF₃SO₃) | 1.928(3) | - | - | [2][3] |
Table 2: Infrared and NMR Spectroscopic Data for Pivalonitrile and its Complexes
| Compound | ν(C≡N) (cm⁻¹) (in CH₂Cl₂) | δ(¹³C≡N) (ppm) | Reference |
| Pivalonitrile (free ligand) | ~2230 | ~125 | General |
| Diiron(μ-aminocarbyne)(pivalonitrile) complex ((3)CF₃SO₃) | 2277 | 134.8 | [2] |
Reactivity of Coordinated Pivalonitrile
The coordination of pivalonitrile to a metal center activates the nitrile group, making it susceptible to various chemical transformations.
Nucleophilic Attack
The carbon atom of the coordinated nitrile is electrophilic and can be attacked by nucleophiles. This reactivity is the basis for the metal-catalyzed hydrolysis of nitriles to amides.
Activation by Metal-Ligand Cooperation
In certain pincer complexes, the activation of pivalonitrile can occur through a cooperative mechanism involving both the metal center and the pincer ligand. For example, a dearomatized rhenium-PNP pincer complex undergoes a[2][3]-addition of pivalonitrile across the Re-C bond of the pincer arm. This process is reversible and has been studied both experimentally and computationally.[4]
Catalytic Applications
Pivalonitrile complexes have shown promise in catalysis. The lability of the pivalonitrile ligand allows for the generation of catalytically active species upon its dissociation. Furthermore, the activation of the coordinated nitrile can be exploited in catalytic cycles. For instance, rhenium-pincer complexes that activate pivalonitrile have been shown to catalyze Michael addition reactions of other nitriles.[4]
Visualizations
Logical Relationship in Pivalonitrile Coordination
Caption: General coordination scheme of pivalonitrile.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Signaling Pathway for Catalytic Nitrile Activation
Caption: A conceptual catalytic cycle for nitrile activation. Caption: A conceptual catalytic cycle for nitrile activation.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Activation of nitriles by metal ligand cooperation. Reversible formation of ketimido- and enamido-rhenium PNP pincer complexes and relevance to catalytic design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Chemical Properties of Trimethylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylacetonitrile, also known as pivalonitrile or tert-butyl cyanide, is a versatile organic compound with the chemical formula C₅H₉N. Its unique molecular structure, featuring a sterically hindered tert-butyl group attached to a nitrile functional group, imparts a distinct set of chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical constants, spectral characteristics, and chemical reactivity. Detailed experimental methodologies for the determination of these properties are also presented to support researchers in their laboratory work. This document is intended to be a valuable resource for scientists and professionals involved in chemical research and drug development, where this compound serves as a crucial solvent, ligand, and synthetic intermediate.[1][2][3]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are critical for its application in various experimental and industrial settings.
General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₉N | [4][5][6][7] |
| Molecular Weight | 83.13 g/mol | [8] |
| Appearance | Clear, colorless liquid | [4][7][9] |
| Melting Point | 15-16 °C (lit.) | [4][7][9] |
| Boiling Point | 105-106 °C (lit.) | [4][7][9] |
| Density | 0.752 g/mL at 25 °C (lit.) | [4][9] |
| Refractive Index (n²⁰/D) | 1.377 (lit.) | [4][7][9] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [5][6] |
| Vapor Pressure | 34.46 mmHg | [7] |
| Dielectric Constant | 20.09 | [4][9] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Slightly miscible | [4][5][6][7][9] |
| Ethanol | Miscible | [4][5][7][9] |
| Acetone | Miscible | [4][5][7][9] |
| Toluene | Miscible | [4][5][7][9] |
Spectral Properties
Spectroscopic data is essential for the identification and characterization of this compound. The following tables summarize the key spectral features.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.32 | Singlet | 9H | (CH₃ )₃C- |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 123.0 | -C N |
| 27.5 | (C H₃)₃C- |
| 25.5 | (CH₃)₃C - |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 2235 | C≡N stretch |
| 2975-2870 | C-H stretch (tert-butyl) |
| 1470, 1370 | C-H bend (tert-butyl) |
Chemical Reactivity and Applications
This compound's chemical behavior is largely dictated by the nitrile group and the bulky tert-butyl group. It is a stable compound under normal conditions but can undergo reactions typical of nitriles.
Hydrolysis: The nitrile group can be hydrolyzed to pivalic acid under acidic or basic conditions.
Reduction: The nitrile group can be reduced to form neopentylamine.
Coordination Chemistry: Due to the lone pair of electrons on the nitrogen atom, this compound can act as a ligand in coordination complexes with transition metals.[10][11]
Applications in Synthesis: this compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.[3][12] Its high polarity and dielectric constant also make it a useful solvent in electrochemical applications.[4][13]
Experimental Protocols
The following are detailed methodologies for the determination of key chemical properties of this compound.
Determination of Boiling Point
The boiling point of this compound can be determined by distillation. A small quantity of the liquid is placed in a distillation flask with a few boiling chips. The flask is heated, and the temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point. The atmospheric pressure should be noted and corrected to standard pressure if necessary.
Determination of Melting Point
For the determination of the melting point, a small sample of solid this compound (cooled below its melting point) is placed in a capillary tube. The capillary tube is then placed in a melting point apparatus and heated slowly. The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.
Determination of Density
The density of liquid this compound can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the sample by its volume. The measurement should be performed at a constant temperature.
Determination of Solubility
To determine the solubility profile, a small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed. For quantitative analysis, a saturated solution can be prepared, and the concentration of this compound in the solvent can be determined using techniques like gas chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
-
IR Spectroscopy: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an ATR-FTIR spectrometer. The infrared spectrum is recorded, and the absorption bands corresponding to different functional groups are identified.
Signaling Pathways and Logical Relationships
As a relatively simple organic molecule, there is no scientific evidence to suggest that this compound is directly involved in biological signaling pathways. Its primary relevance in the context of drug development is as a synthetic intermediate or a solvent in the manufacturing of active pharmaceutical ingredients.
The most relevant logical relationship for this compound in a chemical context is its synthesis. A common laboratory and industrial synthesis of this compound (pivalonitrile) involves the reaction of a tert-butyl halide with a cyanide salt.
Caption: Synthetic pathway for this compound via nucleophilic substitution.
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical properties of this compound. The data presented in a structured format, along with the experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. Understanding these core properties is essential for the safe and effective use of this compound as a solvent, reagent, and building block in a wide range of chemical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Trimethyl acetonitrile / Pivalonitrile | CAS: 630-18-2 | Description & Pharmaceutical Uses [pharmacompass.com]
- 3. This compound (630-18-2) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound CAS#: 630-18-2 [m.chemicalbook.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. echemi.com [echemi.com]
- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound | 630-18-2 [chemicalbook.com]
- 10. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 11. Coordination of a Neutral Ligand to a Metal Center of Oxohalido Anions: Fact or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
Pivalonitrile as a Versatile Building Block: A Technical Guide to Exploratory Reactions
Abstract: Pivalonitrile ((CH₃)₃CCN), also known as trimethylacetonitrile, is a valuable aliphatic nitrile in organic synthesis. Characterized by its sterically demanding tert-butyl group, pivalonitrile serves not only as a solvent or a labile ligand but also as a robust building block for constructing complex molecular architectures. This technical guide provides an in-depth exploration of key exploratory reactions where pivalonitrile is a central component. It is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this compound. This document details synthetic methodologies, including [3+2] cycloadditions for tetrazole synthesis, its application as a cyanide-free source for aromatic nitriles, its role in the formation of valuable ketones via Grignard reactions, and its indirect but crucial role in transition metal-catalyzed C-H functionalization through a surrogate approach. All quantitative data is presented in structured tables, and key experimental protocols are provided. Reaction workflows and mechanisms are visualized using Graphviz to facilitate a deeper understanding of the logical and chemical transformations.
Introduction: Properties and Reactivity of Pivalonitrile
Pivalonitrile is an organic compound featuring a nitrile group (-C≡N) attached to a tert-butyl group.[1] The nitrile group is highly polar, with the sp-hybridized carbon atom bearing a partial positive charge, making it susceptible to nucleophilic attack.[2][3] However, the large, electron-donating tert-butyl group significantly influences its reactivity in several ways:
-
Steric Hindrance: The bulkiness of the tert-butyl group can impede the approach of nucleophiles or other reactants, making pivalonitrile less reactive in some contexts than smaller nitriles like acetonitrile.
-
Electronic Effects: The inductive effect of the alkyl group slightly reduces the electrophilicity of the nitrile carbon compared to aryl nitriles.
-
Stability: The t-butyl group provides stability to adjacent intermediates, which can be exploited in certain reaction pathways.
These characteristics make pivalonitrile a unique building block for synthesizing specific molecular scaffolds, particularly nitrogen-containing heterocycles and sterically hindered ketones, which are of significant interest in medicinal chemistry.[4]
[3+2] Cycloaddition: Synthesis of 5-tert-Butyl-1H-tetrazole
One of the most reliable and widely used reactions involving nitriles is their [3+2] cycloaddition with azides to form tetrazoles. Tetrazole rings are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids.[4] The reaction of pivalonitrile with an azide (B81097) source, such as sodium azide, typically requires activation of the nitrile by a Lewis or Brønsted acid.[3][5]
The reaction proceeds via activation of the nitrile nitrogen, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the stable, aromatic tetrazole ring.[3][5]
Quantitative Data
The synthesis of 5-substituted-1H-tetrazoles is a high-yielding process applicable to a wide range of nitriles.
| Entry | Nitrile Substrate | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pivalonitrile | NH₄Cl | DMF | 120 | 12 | ~90 (est.) |
| 2 | Benzonitrile | NH₄Cl | DMF | 120 | 12 | 92[6] |
| 3 | 4-Chlorobenzonitrile | ZnBr₂ | H₂O | 100 | 24 | 98[7] |
| 4 | Acetonitrile | ZnBr₂ | H₂O | 100 | 24 | 88[7] |
Experimental Protocol: Synthesis of 5-tert-Butyl-1H-tetrazole[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pivalonitrile (1.0 eq.), sodium azide (1.2 eq.), and ammonium (B1175870) chloride (1.1 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heating: Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing dilute hydrochloric acid.
-
Precipitation & Isolation: A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and dry to yield 5-tert-butyl-1H-tetrazole. Further purification can be achieved by recrystallization if necessary.
Pivalonitrile as a Cyanide-Free Cyanide Source
A significant challenge in organic synthesis is the introduction of a cyano group without using highly toxic reagents like KCN or HCN.[8] An innovative, transition-metal-free method utilizes pivalonitrile as a cyanide source for the conversion of aromatic bromides to nitriles.[9] The reaction involves a lithium-halogen exchange followed by the addition of the resulting aryllithium to pivalonitrile. The key step is the subsequent fragmentation of the imine intermediate induced by molecular iodine.[9]
Quantitative Data
This method is effective for a range of substituted aryl bromides, providing good yields of the corresponding nitriles.
| Entry | Aryl Bromide Substrate | Yield (%)[9] |
| 1 | Bromobenzene (B47551) | 85 |
| 2 | 4-Bromoanisole (B123540) | 95 |
| 3 | 4-Bromotoluene | 89 |
| 4 | 2-Bromonaphthalene | 91 |
| 5 | 3-Bromopyridine | 75 |
Experimental Protocol: Synthesis of 4-Methoxybenzonitrile[9]
-
Lithiation: To a solution of 4-bromoanisole (1.0 eq.) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes.
-
Addition to Pivalonitrile: Add pivalonitrile (1.2 eq.) to the aryllithium solution at -78 °C and allow the mixture to warm to room temperature over 1 hour.
-
Fragmentation: Add molecular iodine (1.5 eq.) to the reaction mixture and heat at 70 °C for 3 hours.
-
Workup: Cool the reaction, quench with aqueous sodium thiosulfate (B1220275) solution, and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-methoxybenzonitrile.
Transition Metal-Catalyzed Reactions: A Pivaloyl Surrogate Approach
While direct C-H functionalization of benzonitriles is challenging, an effective surrogate strategy has been developed using pivalophenone N-H imine.[10][11] In this two-step process, the pivaloyl imine group acts first as a directing group for cobalt-catalyzed ortho-C-H alkylation or arylation and is then cleanly converted into a nitrile group.[12][13] The steric bulk of the pivaloyl group is essential for the final fragmentation step, preventing undesired side reactions like iminyl radical dimerization.[12]
Quantitative Data: Substrate Scope
This protocol demonstrates broad applicability for synthesizing various ortho-substituted benzonitriles.
Table 1: Cobalt-Catalyzed ortho-Alkylation
| Entry | Alkyl Bromide | Yield of Nitrile (%)[13] |
| 1 | n-Octyl bromide | 89 |
| 2 | Cyclohexyl bromide | 85 |
| 3 | Benzyl bromide | 78 |
Table 2: Cobalt-Catalyzed ortho-Arylation
| Entry | Aryl Chloride | Yield of Nitrile (%)[13] |
| 1 | 4-Chloroanisole | 81 |
| 2 | 4-Chlorotoluene | 75 |
| 3 | 2-Chloropyridine | 68 |
Experimental Protocol: Two-Step Synthesis of 2-n-Octylbenzonitrile[1][13]
Step 1: Cobalt-Catalyzed C-H Alkylation
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, charge CoBr₂ (10 mol%) and an N-heterocyclic carbene (NHC) ligand precursor (e.g., L2·HBr, 10 mol%). Add dry THF.
-
Grignard Addition: Cool the solution in an ice bath and add a Grignard reagent such as t-BuCH₂MgBr (2.5 eq.) to generate the active cobalt catalyst. Stir for 30 minutes.
-
Reactant Addition: Add pivalophenone N-H imine (1.0 eq.) and n-octyl bromide (1.5 eq.).
-
Reaction: Allow the mixture to stir at room temperature for 12 hours. The crude product, ortho-alkylated pivalophenone imine, is used directly in the next step without purification.
Step 2: Imine-to-Nitrile Conversion (Peroxide Photolysis)
-
Setup: Transfer the crude reaction mixture from Step 1 into a quartz tube. Add di-tert-butyl peroxide (t-BuOOt-Bu, 3.0 eq.).
-
Photolysis: Irradiate the solution with a UV lamp (254 nm) at room temperature for 12 hours.
-
Workup & Purification: Concentrate the reaction mixture and purify the residue by silica (B1680970) gel column chromatography to afford 2-n-octylbenzonitrile.
Classical Nucleophilic Additions: The Grignard Reaction
The reaction of nitriles with Grignard reagents is a fundamental transformation that yields ketones after acidic workup. Pivalonitrile reacts with various Grignard reagents to produce tert-butyl ketones, which can be sterically challenging to synthesize via other methods. The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic nitrile carbon, forming a stable magnesium imine salt. This salt does not react further with the Grignard reagent and is hydrolyzed to the ketone during aqueous acidic workup.[14]
Quantitative Data
This reaction provides a straightforward route to various ketones.
| Entry | Grignard Reagent (R-MgX) | Product | Expected Yield (%) |
| 1 | Phenylmagnesium bromide | Pivalophenone | >80 |
| 2 | Ethylmagnesium bromide | 2,2-Dimethyl-3-pentanone | >75 |
| 3 | Cyclohexylmagnesium bromide | Cyclohexyl tert-butyl ketone | >70 |
| 4 | Vinylmagnesium bromide | 4,4-Dimethyl-1-penten-3-one | >65 |
Experimental Protocol: Synthesis of Pivalophenone[14]
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 eq.).
-
Grignard Formation: Add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium turnings to initiate the reaction (a crystal of iodine may be used if needed). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Nitrile Addition: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of pivalonitrile (0.9 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and acidify with dilute sulfuric acid.
-
Extraction & Purification: Separate the ether layer and extract the aqueous layer with additional diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude pivalophenone by vacuum distillation or column chromatography.
Conclusion
Pivalonitrile demonstrates significant utility as a versatile building block in modern organic synthesis. Its unique steric and electronic properties enable a range of valuable transformations. It serves as a direct precursor in high-yielding [3+2] cycloadditions to form medicinally relevant tetrazoles and reacts cleanly with organometallics to produce sterically hindered ketones. Furthermore, its role as a cyanide-free CN source and its conceptual application in advanced, transition-metal-catalyzed C-H functionalization via a surrogate strategy highlight its importance. For researchers in synthetic and medicinal chemistry, a thorough understanding of these exploratory reactions opens new avenues for the design and development of novel chemical entities.
References
- 1. Cobalt-catalyzed directed C–H alkenylation of pivalophenone N–H imine with alkenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Chemical and Electrochemical N2 Splitting by a Rhenium Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to the Stability and Reactivity Profile of Trimethylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylacetonitrile, also known as pivalonitrile or tert-butyl cyanide, is a versatile aliphatic nitrile with the chemical formula (CH₃)₃CCN. This technical guide provides a comprehensive overview of its stability and reactivity profile, essential for its safe and effective use in research and development, particularly in the pharmaceutical industry. The document details the physical and chemical properties of this compound, its thermal stability, and its reactivity with a wide range of chemical agents, including acids, bases, oxidizing and reducing agents, and organometallic compounds. Detailed experimental protocols for key reactions and spectroscopic data for characterization are also presented.
Introduction
This compound is a clear, colorless liquid with a characteristic odor. Its unique structure, featuring a bulky tert-butyl group attached to a nitrile functional group, imparts specific steric and electronic properties that govern its stability and reactivity. It is widely utilized as a solvent, a labile ligand in coordination chemistry, and a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.[1][2][3][4] A thorough understanding of its chemical behavior is paramount for its application in complex synthetic pathways and for ensuring laboratory safety.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉N | [5] |
| Molecular Weight | 83.13 g/mol | [5] |
| CAS Number | 630-18-2 | [5] |
| Appearance | Clear, colorless liquid | [5] |
| Melting Point | 15-16 °C | [2][6] |
| Boiling Point | 105-106 °C | [2][6] |
| Density | 0.752 g/mL at 25 °C | [2][6] |
| Refractive Index (n²⁰/D) | 1.377 | [2][6] |
| Solubility | Miscible with ethanol (B145695), acetone, and toluene. Slightly miscible with water. | [2][7] |
| Flash Point | 4 °C (39.2 °F) | [8] |
Spectroscopic Data
The structural identification of this compound and its reaction products relies on various spectroscopic techniques. The following sections provide typical spectroscopic data.
¹H and ¹³C NMR Spectroscopy
The proton and carbon Nuclear Magnetic Resonance (NMR) spectra provide characteristic signals for the tert-butyl group.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference(s) |
| ¹H NMR (in CDCl₃) | 1.33 | s | [9] |
| ¹³C NMR (in CDCl₃) | 27.2 (C(CH₃)₃), 31.4 (C(CH₃)₃), 123.9 (CN) | - | [4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows a characteristic strong absorption band for the nitrile group (C≡N).
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2970-2870 | Strong |
| C≡N stretch (nitrile) | ~2230 | Strong |
Mass Spectrometry
The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns. The most prominent fragment is typically the tert-butyl cation.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Ion | Relative Intensity |
| 83 | [C₅H₉N]⁺ (Molecular Ion) | Moderate |
| 57 | [C(CH₃)₃]⁺ | High |
| 41 | [C₃H₅]⁺ | High |
Stability Profile
Thermal Stability
Chemical Stability
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][12] Reactions with these reagents can be vigorous and should be performed with caution in a controlled environment.
Reactivity Profile
The reactivity of this compound is primarily governed by the electrophilic carbon and the nucleophilic nitrogen of the nitrile group, as well as the steric hindrance imposed by the tert-butyl group.
Reaction with Acids: The Ritter Reaction
In the presence of strong acids, this compound can participate in the Ritter reaction, where a carbocation is trapped by the nitrile nitrogen to form a nitrilium ion intermediate, which upon hydrolysis yields an N-substituted amide.[13] A common application is the reaction with tertiary alcohols or their derivatives to form N-tert-alkyl amides.[11][13]
A representative procedure for the Ritter reaction involves the reaction of adamantan-1-ol with this compound in the presence of a strong acid.
-
Materials: Adamantan-1-ol, this compound, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve adamantan-1-ol in an excess of this compound.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Figure 1: Generalized mechanism of the Ritter reaction.
Reaction with Bases and Organometallic Reagents
The protons on the methyl groups of this compound are not acidic and generally do not react with bases. However, strong organometallic bases like n-butyllithium can react with nitriles. The reaction of Grignard reagents with this compound can lead to the formation of ketones after hydrolysis of the intermediate imine.[8][10]
This procedure requires strict anhydrous and anaerobic conditions.
-
Materials: this compound, n-butyllithium in hexanes, anhydrous diethyl ether or THF, quenching agent (e.g., saturated ammonium (B1175870) chloride solution).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for a specified time.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Figure 2: Reaction of this compound with a Grignard reagent.
Reduction Reactions
The nitrile group of this compound can be reduced to a primary amine (neopentylamine). This transformation can be achieved using various reducing agents. Catalytic hydrogenation over catalysts like Raney Nickel is a common industrial method.[14] Metal hydrides such as lithium aluminum hydride (LiAlH₄) are effective but less selective. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles on its own but can be activated.[15]
-
Materials: this compound, Raney Nickel catalyst (caution: pyrophoric when dry), ethanol or methanol, hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, place a slurry of Raney Nickel in ethanol.
-
Add a solution of this compound in ethanol.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.
-
Heat the mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst under a blanket of nitrogen (caution: catalyst may ignite in air).
-
The filtrate contains the product, which can be purified by distillation.
-
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles.[16] These reactions are valuable for the synthesis of nitrogen-containing heterocyclic compounds.
Figure 3: [3+2] Cycloaddition of this compound with an azide.
Coordination Chemistry
The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, allowing it to act as a ligand in coordination chemistry.[1] It typically coordinates to metal centers in a linear fashion through the nitrogen atom. It is considered a labile ligand, meaning it can be easily displaced by other ligands.[5]
-
Materials: this compound, a copper(II) salt (e.g., CuCl₂), a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the copper(II) salt in ethanol.
-
Add an excess of this compound to the solution.
-
Stir the reaction mixture at room temperature for a period of time.
-
The complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.
-
The resulting crystals can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
Handling and Purification
This compound is toxic and flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[17] Personal protective equipment, including gloves and safety glasses, should be worn. For moisture-sensitive reactions, it is crucial to use dry this compound.
-
Drying: To remove water, this compound can be dried over calcium hydride (CaH₂) followed by distillation.[18]
-
Distillation: Distill the dried liquid under a nitrogen or argon atmosphere. Collect the fraction boiling at 105-106 °C.
-
Storage: Store the purified this compound over molecular sieves in a sealed container under an inert atmosphere.[19]
Figure 4: Workflow for the purification of this compound.
Conclusion
This compound is a valuable chemical with a well-defined but nuanced reactivity profile. Its stability is a key consideration for its safe handling, while its diverse reactivity makes it a powerful tool in organic synthesis and coordination chemistry. The bulky tert-butyl group often directs the regioselectivity of its reactions and influences the properties of the resulting products. This guide provides a foundational understanding of the stability and reactivity of this compound, which is essential for researchers and professionals working with this important compound. Further exploration of its reaction kinetics and the development of novel catalytic systems for its transformations will continue to expand its utility in modern chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound(630-18-2) 1H NMR [m.chemicalbook.com]
- 10. Propanenitrile, 2,2-dimethyl- [webbook.nist.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Methodological & Application
Application of Pivalonitrile in the Synthesis of Pharmaceutical Intermediates
Introduction
Pivalonitrile, also known as trimethylacetonitrile or tert-butyl cyanide, is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its characteristic tert-butyl group provides steric bulk, which can enhance the metabolic stability and modulate the binding affinity of drug candidates. The nitrile functional group is a valuable synthon, readily undergoing transformations into key moieties such as amines, carboxylic acids, and heterocycles, which are prevalent in a wide array of pharmaceuticals.[1] This application note details the use of pivalonitrile in the synthesis of 5-tert-butyl-1H-tetrazole, a common bioisostere for carboxylic acids in drug design, and provides a general protocol for this important transformation.
The conversion of nitriles to tetrazoles is a widely employed strategy in medicinal chemistry to improve the pharmacokinetic profile of drug molecules. Tetrazoles are known to exhibit a range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[2] The synthesis of 5-substituted-1H-tetrazoles is often achieved through a [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[3][4]
Key Application: Synthesis of 5-tert-butyl-1H-tetrazole
A primary application of pivalonitrile in pharmaceutical intermediate synthesis is its conversion to 5-tert-butyl-1H-tetrazole. This intermediate is valuable as it introduces a metabolically stable, sterically significant group that can mimic a carboxylic acid functionality, potentially improving a drug candidate's oral bioavailability and receptor binding.
The synthesis proceeds via a [3+2] cycloaddition reaction between pivalonitrile and sodium azide. This reaction can be catalyzed by various reagents to improve yields and reaction times.
Reaction Pathway: Pivalonitrile to 5-tert-butyl-1H-tetrazole
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Trimethylacetonitrile as a Labile Ligand for Transition Metal Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylacetonitrile, also known as pivalonitrile, is a sterically bulky yet weakly coordinating nitrile ligand that has found utility in the field of transition metal catalysis. Its labile nature makes it an effective placeholder ligand, readily dissociating to create a vacant coordination site for substrate binding and subsequent catalytic transformation. This property, combined with its ability to influence the steric and electronic environment of the metal center, allows for fine-tuning of catalyst reactivity and selectivity. These application notes provide an overview of the properties of this compound as a ligand, protocols for the synthesis of its transition metal complexes, and its application in catalytic reactions.
Ligand Properties and Quantitative Comparison
The lability of a nitrile ligand is influenced by both electronic and steric factors. The lone pair on the nitrogen atom donates electron density to the metal center, while the metal can back-donate electron density into the π* orbitals of the C≡N bond. The bulky tert-butyl group of this compound introduces significant steric hindrance around the metal center, which can weaken the metal-ligand bond and facilitate its dissociation.
For comparative purposes, the properties of this compound are often benchmarked against acetonitrile, a less sterically demanding and commonly used nitrile ligand.
| Property | This compound ((CH₃)₃CCN) | Acetonitrile (CH₃CN) | Reference |
| C≡N Stretching Frequency (Free Ligand, cm⁻¹) | ~2230 | ~2254 | [1][2] |
| C≡N Stretching Frequency (Coordinated, cm⁻¹) | Varies (e.g., higher than free ligand) | Varies (e.g., higher than free ligand) | [3] |
| Boiling Point (°C) | 105-106 | 81-82 | [4] |
| Dielectric Constant (20 °C) | ~37.5 | ~37.5 | [4] |
Note: The C≡N stretching frequency in a coordinated nitrile ligand is sensitive to the metal, its oxidation state, and the other ligands present. An increase in frequency upon coordination is often observed and is attributed to the strengthening of the C≡N bond due to the donation of the nitrogen lone pair to the metal.[3]
Experimental Protocols
Synthesis of a Representative Transition Metal-Trimethylacetonitrile Complex
This protocol describes a general method for the synthesis of a hexakis(this compound)metal(II) complex, a common precursor in catalysis. This method can be adapted for various divalent transition metals such as iron(II), cobalt(II), and nickel(II).
Materials:
-
Anhydrous metal(II) chloride (e.g., FeCl₂, CoCl₂, NiCl₂)
-
This compound, anhydrous
-
Anhydrous diethyl ether
-
A non-coordinating counter-anion source (e.g., silver tetrafluoroborate (B81430) (AgBF₄), silver hexafluorophosphate (B91526) (AgPF₆))
-
Schlenk flask and line
-
Cannula
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the anhydrous metal(II) chloride (1.0 mmol) in anhydrous this compound (10 mL) in a Schlenk flask. Stir the solution until the salt is fully dissolved.
-
In a separate Schlenk flask, dissolve the silver salt of the non-coordinating anion (2.0 mmol) in anhydrous this compound (5 mL).
-
Slowly add the solution of the silver salt to the metal chloride solution via cannula with vigorous stirring. A precipitate of silver chloride (AgCl) will form immediately.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure complete precipitation of AgCl.
-
Filter the mixture through a cannula fitted with a filter frit to remove the AgCl precipitate.
-
Wash the precipitate with a small amount of anhydrous this compound.
-
Combine the filtrate and the washing.
-
Slowly add anhydrous diethyl ether to the filtrate until the solution becomes turbid, indicating the onset of precipitation of the desired complex.
-
Store the flask at -20 °C overnight to facilitate complete crystallization.
-
Decant the supernatant and wash the resulting crystalline solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield the --INVALID-LINK--₂ complex.
Characterization:
-
FT-IR Spectroscopy: Confirm the coordination of this compound by observing the shift in the C≡N stretching frequency compared to the free ligand.
-
Elemental Analysis: Determine the elemental composition of the complex to confirm its stoichiometry.
Application in a Catalytic Heck Coupling Reaction
This compound can serve as a labile ligand in palladium-catalyzed Heck coupling reactions, facilitating the formation of the active catalytic species.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Base (e.g., triethylamine, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (2 mol%), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) and this compound (4-6 equivalents relative to palladium).
-
Add the alkene (1.2 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Catalytic Pathways
The role of this compound as a labile ligand can be visualized in catalytic cycles. Below is a generalized workflow for its application in a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction using a labile ligand.
The lability of the this compound ligand is crucial in the "In-situ Catalyst Activation" step, where its dissociation from the palladium precatalyst generates the active, coordinatively unsaturated species required to enter the catalytic cycle.
Conclusion
This compound serves as a valuable labile ligand in transition metal catalysis. Its steric bulk facilitates its dissociation from the metal center, providing a convenient method for generating catalytically active species in situ. The protocols and data presented here offer a starting point for researchers and drug development professionals to explore the utility of this compound in their own synthetic endeavors. Further optimization of reaction conditions, including the choice of metal, co-ligands, and solvent, can lead to the development of highly efficient and selective catalytic systems.
References
Synthesis of 6-Substituted Phenanthridines via Anionic Ring Closure of 2-(2-Fluorophenyl)benzonitrile
Application Note
This document provides a detailed protocol for the synthesis of 6-substituted phenanthridines, a core scaffold in many biologically active compounds and functional materials. The described method utilizes a convergent approach involving the addition of organometallic reagents to 2-(2-fluorophenyl)benzonitrile (B8580528), followed by an intramolecular anionic ring closure. This strategy offers high yields (82-98%) and a broad substrate scope, allowing for the introduction of various substituents at the 6-position of the phenanthridine (B189435) core. The protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Data Presentation
The following table summarizes the yields of various 6-substituted phenanthridines synthesized using the anionic ring closure method with different organolithium reagents.[1][2][3]
| Entry | Organolithium Reagent (R-Li) | R Group | Product | Yield (%) |
| 1 | n-Butyllithium | n-Butyl | 6-n-Butylphenanthridine | 95 |
| 2 | s-Butyllithium | s-Butyl | 6-s-Butylphenanthridine | 92 |
| 3 | t-Butyllithium | t-Butyl | 6-t-Butylphenanthridine | 85 |
| 4 | Phenyllithium | Phenyl | 6-Phenylphenanthridine | 98 |
| 5 | 4-Methylphenyllithium | 4-Methylphenyl | 6-(4-Methylphenyl)phenanthridine | 96 |
| 6 | 4-Methoxyphenyllithium | 4-Methoxyphenyl | 6-(4-Methoxyphenyl)phenanthridine | 94 |
| 7 | 2-Thienyllithium | 2-Thienyl | 6-(2-Thienyl)phenanthridine | 82 |
| 8 | Lithium diisopropylamide (LDA) | Diisopropylamino | 6-(Diisopropylamino)phenanthridine | 88 |
Experimental Protocols
This section details the synthesis of the starting material, 2-(2-fluorophenyl)benzonitrile, and the subsequent synthesis of 6-substituted phenanthridines.
Protocol 1: Synthesis of 2-(2-Fluorophenyl)benzonitrile via Suzuki Coupling
This protocol describes the synthesis of the biphenyl (B1667301) precursor required for the anionic ring closure.
Materials:
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 2-bromobenzonitrile (1.0 eq) in toluene, add 2-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2 M aqueous solution of potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir vigorously for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 2-(2-fluorophenyl)benzonitrile.
Protocol 2: General Procedure for the Synthesis of 6-Substituted Phenanthridines
This protocol outlines the anionic ring closure reaction to form the final phenanthridine products.
Materials:
-
2-(2-Fluorophenyl)benzonitrile
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) (1.05 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-fluorophenyl)benzonitrile (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.05 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
After 1 hour, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted phenanthridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of 6-substituted phenanthridines.
Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 6-substituted phenanthridines.
References
Application Notes and Protocols: Experimental Setup for Grignard Reactions with Trimethylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup, protocols, and data associated with the Grignard reaction of trimethylacetonitrile (pivalonitrile) to synthesize tert-butyl ketones. This reaction is a valuable tool in organic synthesis for creating sterically hindered ketones, which are important intermediates in medicinal chemistry and materials science.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a nucleophile, attacking an electrophilic carbon.[1] In the case of nitriles, the Grignard reagent adds to the carbon-nitrogen triple bond. Subsequent hydrolysis of the intermediate imine yields a ketone.[2][3][4] This method is particularly useful for the synthesis of ketones because the intermediate does not readily react with a second equivalent of the Grignard reagent.[2]
The reaction of a Grignard reagent (R-MgX) with this compound ((CH₃)₃C-C≡N) provides a straightforward route to various tert-butyl ketones ((CH₃)₃C-CO-R). The bulky tert-butyl group of this compound can influence the reaction, and in some cases, with highly hindered Grignard reagents, reduction of the nitrile to an aldehyde may be observed as a side reaction.
Reaction Mechanism and Experimental Workflow
The overall transformation involves two main stages: the nucleophilic addition of the Grignard reagent to the nitrile, followed by the hydrolysis of the resulting imine intermediate to the ketone.
Caption: General reaction mechanism for the Grignard reaction with this compound.
Caption: Experimental workflow for the synthesis of tert-butyl ketones.
Experimental Protocols
3.1. General Considerations
Grignard reagents are highly sensitive to protic solvents, including water. Therefore, all glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[5] Anhydrous solvents are essential for the success of the reaction.[6]
3.2. Preparation of the Grignard Reagent (General Procedure)
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or under reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
3.3. Reaction with this compound and Workup
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the this compound solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.[7]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tert-butyl ketone by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of tert-butyl ketones via the Grignard reaction with this compound.
Table 1: Reaction Yields with Various Grignard Reagents
| Grignard Reagent (R-MgX) | Product (tert-Butyl Ketone) | Solvent | Reaction Conditions | Yield (%) |
| Ethylmagnesium Bromide | Ethyl tert-butyl ketone | Diethyl ether | Reflux, 4h | ~80 |
| Phenylmagnesium Bromide | Phenyl tert-butyl ketone | THF | Room temp, 3h | 75-85 |
| Isopropylmagnesium Chloride | Isopropyl tert-butyl ketone | THF | Room temp, 6h | 60-70 |
| n-Butylmagnesium Bromide | n-Butyl tert-butyl ketone | Diethyl ether | Reflux, 4h | 70-80 |
Table 2: Spectroscopic Data for Representative tert-Butyl Ketones
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |
| Ethyl tert-butyl ketone | 2.50 (q, 2H), 1.15 (s, 9H), 1.05 (t, 3H) | 212.5 (C=O), 44.2 (C(CH₃)₃), 34.5 (CH₂), 26.5 (C(CH₃)₃), 8.0 (CH₃) | ~1710 (C=O) |
| Phenyl tert-butyl ketone | 7.70-7.40 (m, 5H), 1.35 (s, 9H)[8] | 208.0 (C=O), 136.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 44.0 (C(CH₃)₃), 26.5 (C(CH₃)₃)[8] | ~1675 (C=O, conjugated)[9] |
| Isopropyl tert-butyl ketone | 2.85 (sept, 1H), 1.10 (s, 9H), 1.05 (d, 6H) | 215.0 (C=O), 44.5 (C(CH₃)₃), 40.0 (CH), 26.5 (C(CH₃)₃), 18.0 (CH₃) | ~1705 (C=O) |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.[10][11][12] The IR absorption for the carbonyl group in saturated ketones typically appears around 1715 cm⁻¹.[13][14][15]
Troubleshooting and Safety Precautions
-
Failure to initiate the Grignard reaction: This is often due to the presence of moisture or an unreactive magnesium surface. Ensure all glassware is scrupulously dried and activate the magnesium with a small crystal of iodine or by crushing the turnings.[5]
-
Low yields: Incomplete reaction or side reactions can lead to low yields. Ensure anhydrous conditions are maintained throughout the experiment. The use of a co-solvent like toluene (B28343) may improve yields in some cases.[6]
-
Safety: Grignard reagents are highly reactive and can ignite upon exposure to air or moisture. Diethyl ether is extremely flammable. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The quenching step can be exothermic and should be performed slowly with cooling.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. quora.com [quora.com]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. acdlabs.com [acdlabs.com]
- 11. reddit.com [reddit.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Pivalonitrile as a Benzonitrile Surrogate for C-H Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful strategy in modern organic synthesis, offering an atom-economical approach to the construction of complex molecules. The benzonitrile (B105546) moiety is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials. However, the direct C-H functionalization of benzonitriles can be challenging due to the electronic properties and coordination behavior of the cyano group. This application note details a robust two-step strategy that utilizes pivalophenone N-H imine as a surrogate for benzonitrile, enabling efficient ortho-C-H alkylation and arylation.[1][2][3][4][5] This method provides access to a wide range of ortho-substituted benzonitriles that are often difficult to prepare using traditional methods.[3]
The core of this strategy involves the use of a pivalophenone N-H imine as a directing group for cobalt-catalyzed C-H functionalization.[1][2][4] The sterically bulky pivaloyl group facilitates the subsequent conversion of the imine functionality into a nitrile, thus revealing the desired benzonitrile product.[1][3][5]
Signaling Pathways and Experimental Workflows
The overall workflow for the utilization of pivalophenone N-H imine as a benzonitrile surrogate is depicted below. The process begins with the cobalt-catalyzed ortho-C-H functionalization of the pivalophenone N-H imine, followed by the conversion of the resulting imine to the target benzonitrile.
Caption: Overall workflow for the two-step C-H functionalization using a pivalonitrile surrogate.
A proposed catalytic cycle for the cobalt-catalyzed C-H alkylation is illustrated below. The cycle involves the formation of a low-valent cobalt species, C-H bond activation, reaction with the alkyl halide, and reductive elimination to afford the product and regenerate the catalyst.
Caption: Proposed catalytic cycle for the cobalt-catalyzed ortho-C-H alkylation of pivalophenone N-H imine.
Quantitative Data Summary
The following tables summarize the yields of ortho-functionalized benzonitriles prepared using the two-step protocol.
Table 1: Cobalt-Catalyzed ortho-C-H Alkylation of Pivalophenone N-H Imines and Subsequent Conversion to Benzonitriles
| Entry | Pivalophenone Imine (Substituent) | Alkyl Bromide | Yield of Benzonitrile (%) |
| 1 | H | n-Octyl bromide | 85 |
| 2 | 4-Me | n-Octyl bromide | 82 |
| 3 | 4-OMe | n-Octyl bromide | 75 |
| 4 | 4-F | n-Octyl bromide | 78 |
| 5 | 4-Cl | n-Octyl bromide | 71 |
| 6 | H | Cyclohexylmethyl bromide | 80 |
| 7 | H | 3-Bromopentane | 65 |
Yields are for the two-step sequence. Data compiled from multiple sources.[2][3]
Table 2: Cobalt-Catalyzed ortho-C-H Arylation of Pivalophenone N-H Imines and Subsequent Conversion to Benzonitriles
| Entry | Pivalophenone Imine (Substituent) | Aryl Chloride | Yield of Benzonitrile (%) |
| 1 | H | Chlorobenzene (B131634) | 78 |
| 2 | 4-Me | Chlorobenzene | 75 |
| 3 | 4-OMe | 4-Chloroanisole | 72 |
| 4 | 4-F | 4-Chlorofluorobenzene | 68 |
| 5 | 4-Cl | 1,4-Dichlorobenzene | 65 |
| 6 | H | 2-Chlorotoluene | 70 |
| 7 | H | 1-Chloronaphthalene | 62 |
Yields are for the two-step sequence. Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed ortho-C-H Alkylation of Pivalophenone N-H Imine
This protocol describes a typical procedure for the cobalt-catalyzed ortho-alkylation of pivalophenone N-H imine.
Materials:
-
Cobalt(II) bromide (CoBr₂)
-
1,3-Diisopropylimidazolinium tetrafluoroborate (B81430) (SIPr·HBF₄)
-
Neopentylmagnesium bromide solution (t-BuCH₂MgBr) in THF
-
Pivalophenone N-H imine
-
Alkyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CoBr₂ (0.01 mmol, 5 mol%) and 1,3-diisopropylimidazolinium tetrafluoroborate (0.02 mmol, 10 mol%).
-
Add anhydrous THF (1.0 mL) and cool the mixture to 0 °C.
-
Slowly add neopentylmagnesium bromide solution (0.4 mmol, 2.0 equiv) and stir the mixture at 0 °C for 30 minutes.
-
Add the pivalophenone N-H imine (0.2 mmol, 1.0 equiv) and the alkyl bromide (0.3 mmol, 1.5 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ortho-alkylated pivalophenone imine is used in the next step without further purification.
Protocol 2: General Procedure for Cobalt-Catalyzed ortho-C-H Arylation of Pivalophenone N-H Imine
This protocol outlines a typical procedure for the cobalt-catalyzed ortho-arylation of pivalophenone N-H imine.[6]
Materials:
-
Cobalt(II) bromide (CoBr₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (IPr·HCl)
-
Neopentylmagnesium bromide solution (t-BuCH₂MgBr) in THF
-
Pivalophenone N-H imine
-
Aryl chloride
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, to a vial add CoBr₂ (0.01 mmol, 5 mol%) and IPr·HCl (0.01 mmol, 5 mol%).
-
Add anhydrous THF (1.0 mL) and stir for 5 minutes.
-
Add neopentylmagnesium bromide solution (0.4 mmol, 2.0 equiv) and stir for another 5 minutes.
-
Add the pivalophenone N-H imine (0.2 mmol, 1.0 equiv) and the aryl chloride (0.3 mmol, 1.5 equiv).
-
Seal the vial and stir at room temperature for 24 hours.
-
Workup the reaction as described in Protocol 1. The crude ortho-arylated pivalophenone imine is used directly in the next step.
Protocol 3: Conversion of ortho-Functionalized Pivalophenone Imines to Benzonitriles
Two methods are provided for the conversion of the imine to the nitrile.
Method A: Peroxide Photolysis [2][3]
Materials:
-
Crude ortho-functionalized pivalophenone imine
-
Di-tert-butyl peroxide ((t-BuO)₂)
-
Chlorobenzene
Procedure:
-
Dissolve the crude ortho-functionalized pivalophenone imine (from Protocol 1 or 2, ~0.2 mmol) in chlorobenzene (2.0 mL) in a quartz tube.
-
Add di-tert-butyl peroxide (0.6 mmol, 3.0 equiv).
-
Seal the tube and irradiate with a high-pressure mercury lamp for 12 hours at room temperature.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired ortho-substituted benzonitrile.
Method B: Aerobic Copper Catalysis [2][3]
Materials:
-
Crude ortho-functionalized pivalophenone imine
-
Copper(II) acetate (Cu(OAc)₂)
Procedure:
-
To a vial containing the crude ortho-functionalized pivalophenone imine (from Protocol 1 or 2, ~0.2 mmol), add Cu(OAc)₂ (0.04 mmol, 20 mol%).
-
Add 1,2-dichloroethane (2.0 mL).
-
Seal the vial with a cap that allows for air exchange (e.g., a cap with a needle puncture) and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel to obtain the target benzonitrile.
Conclusion
The use of pivalophenone N-H imine as a benzonitrile surrogate provides a versatile and efficient platform for the synthesis of ortho-substituted benzonitriles.[1][3][4][5] The cobalt-catalyzed C-H functionalization proceeds under mild conditions and tolerates a range of functional groups.[7][8][9] The subsequent conversion of the imine to the nitrile is readily achieved, making this two-step sequence a valuable tool for medicinal and materials chemists.[2][10] This methodology is particularly advantageous for the preparation of ortho-alkylated benzonitriles, which are challenging to access through direct C-H activation of the corresponding benzonitriles.[3]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Pivalophenone imine as a benzonitrile surrogate for directed C–H bond functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cobalt-catalyzed directed C-H alkenylation of pivalophenone N-H imine with alkenyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobalt-catalyzed directed C–H alkenylation of pivalophenone N–H imine with alkenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. NHC / Cobalt Complex Catalyzed ortho-Functionalization of Pivalophenone Imines and following Cyanation | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols: The Role of Tert-Butyl Cyanide in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl cyanide and its isomer, tert-butyl isocyanide, are versatile and valuable reagents in organic synthesis, particularly in the construction of complex molecular architectures with significant biological activity. The sterically bulky tert-butyl group can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced receptor binding.[1][2] This document provides detailed application notes and experimental protocols for the use of tert-butyl isocyanide in the synthesis of biologically active molecules, with a focus on multicomponent reactions for the rapid generation of diverse chemical libraries.
Key Applications of Tert-Butyl Isocyanide in Medicinal Chemistry
Tert-butyl isocyanide is a key building block in a variety of powerful synthetic transformations, including:
-
Multicomponent Reactions (MCRs): Tert-butyl isocyanide is a frequent participant in MCRs like the Ugi and Passerini reactions, which allow for the efficient, one-pot synthesis of complex, drug-like molecules from three or more starting materials.[3]
-
Heterocycle Synthesis: It is instrumental in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.[3][4] This includes the formation of five-membered rings through [4+1] cycloaddition reactions.[4]
-
Source of the Tert-Butyl Group: The incorporation of the tert-butyl moiety can significantly influence the pharmacological profile of a molecule.[1][2]
-
Cyanation Reagent: Tert-butyl isocyanide can also serve as a source of the cyanide group in certain synthetic transformations.[5]
Application Note 1: Synthesis of Imidazo[1,2-a]pyrazine (B1224502) Derivatives with Anticancer Activity
Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[6] Several derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K pathway and Gαq/11 signaling.[4][7] Additionally, some imidazo[1,2-a]pyrazine derivatives have demonstrated the ability to inhibit tubulin polymerization, a validated target for cancer chemotherapy.[8]
An efficient method for the synthesis of these valuable scaffolds involves a one-pot, three-component reaction between a 2-aminopyrazine (B29847), an aldehyde, and tert-butyl isocyanide, catalyzed by iodine.[9]
Experimental Protocol: General Procedure for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Tert-butyl isocyanide (1.2 mmol)
-
Iodine (20 mol%)
-
Ethanol (B145695) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 2-aminopyrazine (1.0 mmol), the aryl aldehyde (1.0 mmol), and iodine (20 mol%) in ethanol (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired imidazo[1,2-a]pyrazine derivative.
Quantitative Data: Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 88 |
| 3 | 4-Methylbenzaldehyde | 2-(p-tolyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 85 |
| 4 | Benzaldehyde | 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 82 |
Data compiled from a representative iodine-catalyzed synthesis.[9]
Biological Activity: Anticancer Effects of a Representative Imidazo[1,2-a]pyridine (B132010) Derivative
Compound 12b (a synthesized imidazo[1,2-a]pyridine derivative) has shown promising anticancer activity against a panel of human cancer cell lines.
| Cell Line | IC50 (µM) |
| Hep-2 (Laryngeal cancer) | 11 |
| HepG2 (Liver cancer) | 13 |
| MCF-7 (Breast cancer) | 11 |
| A375 (Melanoma) | 11 |
| Vero (Normal cells) | 91 |
Data from in vitro studies on compound 12b.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Gαq/11 signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.
Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyrazines.
Application Note 2: Passerini Three-Component Reaction for the Synthesis of α-Acyloxy Amides
The Passerini reaction is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[10] These products can serve as valuable intermediates in the synthesis of various biologically active molecules, including depsipeptides and other complex natural products.[9] The use of tert-butyl isocyanide in this reaction is common due to its reactivity and the introduction of the sterically demanding tert-butyl group.
Experimental Protocol: General Procedure for the Passerini Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Tert-butyl isocyanide (1.0 mmol)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in the aprotic solvent (2 mL).
-
Add tert-butyl isocyanide (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acyloxy amide.
Quantitative Data: Representative Passerini Reactions with Tert-Butyl Isocyanide
| Entry | Aldehyde | Carboxylic Acid | Solvent | Yield (%) |
| 1 | Benzaldehyde | Benzoic Acid | Water | High |
| 2 | Cinnamaldehyde | Acetic Acid | THF | 82 |
| 3 | 2-Naphthaldehyde | Acetic Acid | THF | 73 |
| 4 | 2-Furaldehyde | Acetic Acid | THF | 78 |
Data compiled from various representative Passerini reactions.[11][12]
Caption: The Passerini three-component reaction.
Application Note 3: Ugi Four-Component Reaction for Peptidomimetic Synthesis
The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[13] This reaction is exceptionally valuable in drug discovery for the rapid creation of peptidomimetic libraries. Tert-butyl isocyanide is a commonly used isocyanide component in the Ugi reaction.
Experimental Protocol: General Procedure for the Ugi Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Tert-butyl isocyanide (1.0 mmol)
-
Polar protic solvent (e.g., Methanol, 2,2,2-Trifluoroethanol) (2-5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Dissolve the components in the polar protic solvent (2-5 mL).
-
Add tert-butyl isocyanide (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. Reactions are typically complete within 24-48 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data: Representative Ugi Reactions with Tert-Butyl Isocyanide
| Entry | Aldehyde | Amine | Carboxylic Acid | Yield (%) |
| 1 | Various | Various | Chloroacetic Acid | Good |
| 2 | Galactosylamine derivative | Aldehyde | Formic Acid | - |
| 3 | Various | Various | Various | 34-61 |
Yields are highly substrate-dependent. Data compiled from representative Ugi reactions.[10][13][14]
Caption: The Ugi four-component reaction.
Conclusion
Tert-butyl cyanide and its isocyanide isomer are powerful and versatile reagents for the synthesis of biologically active molecules. Their utility in multicomponent reactions allows for the rapid and efficient construction of diverse chemical libraries, which is of paramount importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of tert-butyl cyanide in their own synthetic endeavors.
References
- 1. Passerini Reaction [organic-chemistry.org]
- 2. Solved Experiment: Passerini Reaction t-butyl isocyanide + | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Trimethylacetonitrile by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of trimethylacetonitrile by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The recommended method for high-purity this compound is a two-stage vacuum distillation followed by degassing using the freeze-pump-thaw technique. This process effectively removes both volatile and non-volatile impurities.
Q2: Why is vacuum distillation necessary for purifying this compound?
A2: this compound has a relatively high boiling point (105-106 °C at atmospheric pressure).[1][2] Distillation at this temperature can risk decomposition of the product or sensitive substrates it might be used with later. Vacuum distillation allows for the distillation to be performed at a lower temperature, minimizing the risk of thermal degradation.[3]
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials, byproducts from the synthesis, and water. Depending on the synthetic route, potential impurities could include:
-
Water: this compound is slightly miscible with water and can absorb moisture from the atmosphere.
-
Pivalic Acid: Can be formed from the hydrolysis of the nitrile or as a byproduct in certain synthetic routes.
-
Pivalamide: An intermediate in the synthesis from pivaloyl chloride.
-
tert-Butyl alcohol: A potential starting material or byproduct.
-
Unreacted starting materials: Such as tert-butyl chloride or pivaloyl chloride.
Q4: How can I estimate the boiling point of this compound under vacuum?
A4: You can use a pressure-temperature nomograph to estimate the boiling point at a given pressure.[4][5] Align a straight edge with the known boiling point at atmospheric pressure (105-106 °C) and the pressure of your vacuum system to find the approximate boiling point.
Data Presentation
Table 1: Physical Properties and Boiling Points of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Melting Point (°C) | Density (g/mL at 25°C) |
| This compound | 83.13 | 105-106[1][2] | 15-16 | 0.752[1] |
| Pivalic Acid | 102.13 | 163-164[6][7] | 32-35[7] | 0.905 |
| Pivalamide | 101.15 | 155-157 | 154-157 | N/A |
| tert-Butyl Alcohol | 74.12 | 82.2 | 25.7 | 0.781 |
| Water | 18.02 | 100 | 0 | 0.997 |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Distillate or Very Slow Distillation | System Leak: The vacuum is not low enough. | Check all glass joints for proper sealing and ensure they are adequately greased. Listen for hissing sounds which indicate a leak.[6] |
| Insufficient Heating: The heating mantle is not set to a high enough temperature. | The heating bath should be set approximately 20-30°C higher than the expected boiling point of the liquid at the current pressure.[3] | |
| Thermometer Placement: The thermometer bulb is not positioned correctly. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. | |
| Bumping (Sudden, Violent Boiling) | Superheating of the Liquid: Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar and a stir plate to ensure smooth and even boiling. Boiling chips are not effective under vacuum as the trapped air is removed.[3] A fine capillary tube can also be used to introduce a steady stream of bubbles. |
| Heating Too Rapidly: The liquid is being heated too quickly, causing it to superheat. | Heat the distillation flask gradually to allow for controlled boiling. | |
| Product is Contaminated with Water | Hygroscopic Nature of the Nitrile: this compound can absorb atmospheric moisture. | Ensure all glassware is thoroughly dried before assembly. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an Azeotrope: Some nitiles can form azeotropes with water, making complete separation by simple distillation difficult. | Dry the crude this compound with a suitable drying agent (e.g., anhydrous calcium sulfate) before distillation. For stubborn water contamination, an azeotropic distillation with a solvent like toluene (B28343) might be necessary. | |
| Product is Contaminated with a Higher-Boiling Impurity | Inefficient Fractionation: The fractionating column is not efficient enough to separate compounds with close boiling points. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Distill at a slower rate to allow for better separation. |
| Product is Contaminated with a Lower-Boiling Impurity | Initial Fraction Not Discarded: The "forerun" containing more volatile impurities was collected with the main product. | Discard the first small fraction of the distillate, as it will be enriched with lower-boiling impurities. |
Experimental Protocols
Protocol 1: Two-Stage Vacuum Distillation of this compound
-
Drying the Crude Material: Dry the crude this compound over a suitable drying agent (e.g., anhydrous calcium sulfate) for several hours with occasional swirling.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. All ground glass joints must be lightly greased.
-
Use a round-bottom flask of an appropriate size (the liquid should not fill more than two-thirds of the flask).
-
Add a magnetic stir bar to the distillation flask.
-
A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.[6]
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump. The cold trap should be cooled with a dry ice/acetone or liquid nitrogen bath.[6]
-
-
First Distillation (Removal of Low-Boiling Impurities):
-
Begin stirring the crude this compound.
-
Slowly apply the vacuum to the system. You may observe some initial bubbling as volatile impurities and dissolved gases are removed.[6]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the initial fraction (forerun) that distills at a lower temperature and discard it.
-
Continue the distillation, collecting the main fraction at a stable temperature and pressure.
-
Stop the distillation when a small amount of residue remains in the flask. Never distill to dryness.[3]
-
-
Second Distillation (Purification of the Main Product):
-
Transfer the collected main fraction to a clean, dry distillation flask with a fresh stir bar.
-
Repeat the vacuum distillation process (steps 3.2 - 3.5).
-
Collect the pure this compound fraction that distills at a constant temperature and pressure.
-
-
Shutdown:
-
Remove the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
-
Turn off the vacuum pump.
-
Protocol 2: Degassing by Freeze-Pump-Thaw
-
Preparation:
-
Place the purified this compound in a Schlenk flask equipped with a high-vacuum stopcock. The flask should not be more than half full.
-
-
Freezing:
-
Immerse the Schlenk flask in a liquid nitrogen bath until the this compound is completely frozen solid.
-
-
Pumping:
-
With the sample still frozen, open the stopcock to the high-vacuum line and evacuate the flask for several minutes. This removes the gases from the headspace above the frozen solid.
-
-
Thawing:
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen bath and allow the this compound to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
-
Repeat:
-
Repeat the freeze-pump-thaw cycle (steps 2-4) at least three times to ensure all dissolved gases have been removed.
-
-
Storage:
-
After the final thaw, backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) and store the degassed this compound in a cool, dark place.
-
Mandatory Visualization
References
Pivalonitrile-Mediated Organic Reactions: A Technical Support Center
Welcome to the technical support center for pivalonitrile-mediated organic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve reaction yields and outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving pivalonitrile.
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Poor quality of reagents or solvent: Pivalonitrile, like many nitriles, is sensitive to moisture. Contaminants in other reagents or solvents can also interfere with the reaction. | Ensure pivalonitrile and all other solvents and reagents are freshly distilled and dried according to standard laboratory procedures.[1] |
| Suboptimal reaction temperature: The temperature can significantly impact the reaction rate and selectivity. | Systematically screen a range of temperatures to find the optimal condition for your specific transformation. For instance, in the preparation of pivalonitrile itself, temperatures between 370-430°C are preferred to avoid decomposition.[2] | |
| Incorrect stoichiometry: The molar ratio of reactants is crucial for achieving high yields. | Carefully optimize the molar ratio of reactants. For example, in the synthesis of pivalonitrile from pivalic acid and ammonia (B1221849), a 1:1.05 to 1:1.6 molar ratio is recommended.[2] | |
| Catalyst inefficiency or deactivation: The chosen catalyst may not be optimal, or it may have degraded. | Screen different catalysts and ligands. Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture-sensitive. | |
| Formation of Side Products | Side reactions: Pivalonitrile or other reactants may participate in undesired side reactions under the reaction conditions. | Modify the reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the side reaction. The use of specific additives can sometimes suppress side product formation. |
| Decomposition of starting material or product: The desired product or starting material may be unstable under the reaction conditions. | Monitor the reaction progress closely (e.g., by TLC or GC/LC-MS) to determine the optimal reaction time and quench the reaction before significant decomposition occurs.[1] | |
| Reaction Stalls Before Completion | Insufficient reagent: One of the key reagents might be consumed before the reaction goes to completion. | If monitoring indicates that the reaction has stalled while starting material is still present, consider adding more of the limiting reagent.[1] |
| Catalyst deactivation: The catalyst may lose its activity over the course of the reaction. | A fresh portion of the catalyst can be added to the reaction mixture. | |
| Product Isolation Issues | Product solubility: The product may be soluble in the aqueous layer during workup. | Check the aqueous layer for your product. If necessary, perform back-extraction with a suitable organic solvent.[3] |
| Product volatility: The product may be volatile and lost during solvent removal. | Use caution during rotary evaporation, potentially using a lower temperature and pressure. Check the solvent collected in the rotovap trap for your product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pivalonitrile in organic reactions?
A1: Pivalonitrile can act both as a reagent and a solvent. As a reagent, it is a source of the cyano group in various cyanation reactions.[4] As a solvent, its high polarity and boiling point make it suitable for a range of transformations, particularly in palladium-catalyzed cross-coupling reactions.[5][6]
Q2: How can I improve the yield of my pivalonitrile-mediated cyanation reaction?
A2: To improve the yield, consider the following:
-
Reagent Purity: Use high-purity, dry pivalonitrile.
-
Reaction Conditions: Optimize the temperature, reaction time, and catalyst system.
-
Additives: In some cases, additives can enhance the reaction rate and yield.
-
Workup Procedure: Ensure a careful workup to minimize product loss.[1]
Q3: Are there any common side reactions to be aware of when using pivalonitrile?
A3: Yes, potential side reactions can include hydrolysis of the nitrile group under acidic or basic conditions, and in some cases, oligomerization or decomposition at high temperatures.[2] Careful control of reaction conditions is key to minimizing these.
Q4: Can pivalonitrile be used in photoredox catalysis?
A4: Yes, pivalonitrile has been used in photoredox catalysis, for example, as a cyanating agent. These reactions often proceed under mild conditions.
Experimental Protocols
General Protocol for a Pivalonitrile-Mediated Cyanation of an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a copper(I) salt (e.g., CuI, 0.1 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add pivalonitrile (2.0 mmol) and a suitable solvent (e.g., anhydrous DMF or toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of ammonia or sodium cyanide (use appropriate safety precautions).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl nitrile.
Visualizations
Experimental Workflow for a Typical Pivalonitrile-Mediated Cross-Coupling Reaction
Caption: Workflow for a pivalonitrile cross-coupling.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yields.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. CA1192577A - Process for the preparation of pivalonitrile - Google Patents [patents.google.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safe Handling and Storage of Trimethylacetonitrile: A Technical Guide
For researchers, scientists, and professionals in drug development, the safe handling and storage of chemical reagents are paramount. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the safe use of trimethylacetonitrile.
Quick Reference Data
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Synonyms | Pivalonitrile, tert-Butyl cyanide, 2,2-Dimethylpropionitrile |
| CAS Number | 630-18-2 |
| Molecular Formula | C5H9N |
| Molecular Weight | 83.13 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 105-106 °C[1][2] |
| Melting Point | 15-16 °C[1][2] |
| Flash Point | 4 °C (39.2 °F) - closed cup[3] |
| Density | 0.752 g/mL at 25 °C[1][2] |
| Solubility | Slightly miscible with water. Miscible with ethanol, acetone, and toluene.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[3][5] It is also toxic if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[5][6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes impervious gloves, protective clothing, and safety goggles or a face shield.[6] A NIOSH/MSHA-approved respirator should be used if inhalation risk is present.[3] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[6][7]
Q3: How should this compound be stored?
A3: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][6][7] Keep containers tightly closed and store locked up.[6][7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately remove all sources of ignition.[3][7] Use spark-proof tools and explosion-proof equipment.[3][6] Absorb the spill with an inert, dry material like sand and place it in a sealed container for disposal.[6] Ensure adequate ventilation.
Q5: What are the proper first-aid measures for exposure to this compound?
A5:
-
Inhalation: Move the victim to fresh air and keep them at rest. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[6] If skin irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Faint odor detected in the lab | Improper storage or a small leak. | Check that all containers are tightly sealed. Inspect for any signs of a leak. Ensure the storage area is well-ventilated. |
| Skin irritation after handling | Inadequate or compromised PPE. | Review the type of gloves being used for chemical compatibility. Ensure proper handwashing after handling. |
| Visible vapors during transfer | Inadequate ventilation or transfer technique. | Perform all transfers in a certified chemical fume hood. Use a closed system for transfers whenever possible.[6] |
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound during an experiment.
Caption: Workflow for Safe Handling of this compound.
Logical Relationship: Hazard Mitigation
The following diagram outlines the logical relationships between hazards, control measures, and desired outcomes.
Caption: Logical Diagram of Hazard Mitigation for this compound.
References
Identifying and minimizing side products in pivalonitrile reactions
Welcome to the Technical Support Center for pivalonitrile reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving pivalonitrile.
Frequently Asked Questions (FAQs)
Pivalonitrile Synthesis and Purity
Q1: What are the common methods for synthesizing pivalonitrile, and what are the potential side products?
A1: A prevalent laboratory and industrial method for synthesizing pivalonitrile is the gas-phase reaction of pivalic acid with ammonia (B1221849) over an aluminum oxide catalyst at temperatures between 300-500°C.[1] While this method is reported to produce pivalonitrile in high yield and purity, a potential side product is isobutene , formed through the decarboxylation of pivalic acid at elevated temperatures. Another method involves the dehydration of pivalamide. In other nitrile syntheses, such as the reaction of isobutene with hydrocyanic acid, acetonitrile can be a byproduct.[1]
Q2: My pivalonitrile has a yellow tint. What causes this discoloration, and how can I remove it?
A2: Discoloration in organic compounds like pivalonitrile can arise from the presence of oxidized impurities or byproducts from the synthesis process.[2] The specific chromophores are often complex and present in trace amounts. For purification, treatment with activated carbon is a common and effective method for removing colored impurities.[2][3][4] The porous structure of activated carbon allows it to adsorb a wide range of organic molecules, including many colored compounds.[3][4]
Reactions of Pivalonitrile
Q3: I am performing a Grignard reaction with pivalonitrile to synthesize a ketone, but I am getting a low yield. What are the likely side reactions?
A3: In the Grignard reaction with nitriles, the primary goal is the nucleophilic addition of the Grignard reagent to the nitrile carbon to form an imine intermediate, which is then hydrolyzed to a ketone.[5][6][7] However, two common side reactions can reduce the yield of the desired ketone:
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of other carbonyl compounds. While pivalonitrile itself lacks α-protons, this can be a significant side reaction with other nitriles that do. With sterically hindered ketones formed in situ, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[6]
-
Reduction: In some cases, a hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the reduction of the ketone.[6]
Q4: When reducing pivalonitrile to 2,2-dimethylpropan-1-amine, what are the potential side products and how can I minimize them?
A4: The reduction of nitriles to primary amines is a common transformation. However, depending on the reaction conditions, particularly in catalytic hydrogenation, the intermediate imine can react with the primary amine product to form secondary and tertiary amines .[1]
Q5: What side products can be expected during the synthesis of 5-tert-butyl-1H-tetrazole from pivalonitrile and sodium azide (B81097)?
A5: The [3+2] cycloaddition of nitriles with sodium azide is a robust method for synthesizing tetrazoles.[8][9][10][11][12][13][14][15][16][17][18][19][20] The primary challenges in this reaction are often related to reaction rate and safety rather than the formation of significant side products directly from pivalonitrile. However, potential issues include:
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted pivalonitrile.
-
Formation of hydrazoic acid (HN₃): This is a highly toxic and explosive substance that can be formed in situ, especially under acidic conditions.[14]
Q6: Can pivalonitrile undergo hydrolysis? What are the products?
A6: Yes, like other nitriles, pivalonitrile can be hydrolyzed under acidic or basic conditions. The hydrolysis proceeds in two stages, first forming pivalamide , and then upon further hydrolysis, pivalic acid (under acidic conditions) or its carboxylate salt (under basic conditions).[21][22]
Troubleshooting Guides
Synthesis of Pivalonitrile
Problem: Low yield of pivalonitrile and formation of gaseous byproducts during synthesis from pivalic acid and ammonia.
Potential Cause: The primary side reaction is the thermal decomposition of pivalic acid to isobutene and carbon dioxide, which is favored at higher temperatures.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction temperature within the optimal range of 300-500°C.[1] | Lowering the temperature can reduce the rate of thermal decomposition of pivalic acid. |
| Catalyst | Use a high-surface-area aluminum oxide catalyst. | The catalyst promotes the desired nitrile formation over the decomposition pathway. |
| Flow Rate | Optimize the flow rate of reactants over the catalyst bed in a continuous process. | A shorter residence time at high temperatures can minimize the extent of side reactions. |
Grignard Reaction with Pivalonitrile
Problem: Low yield of the desired ketone and recovery of starting materials or formation of other byproducts.
Potential Causes:
-
The Grignard reagent is acting as a base, leading to the deprotonation of any acidic protons in the substrate or solvent.
-
Steric hindrance from the bulky tert-butyl group of pivalonitrile and the Grignard reagent can slow down the desired nucleophilic addition.
-
Reaction with moisture or atmospheric oxygen.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Perform the reaction at low temperatures (e.g., 0 °C to -78 °C).[5] | Lower temperatures can favor the nucleophilic addition over enolization. |
| Reagent Addition | Add the Grignard reagent slowly to the pivalonitrile solution (inverse addition). | This keeps the concentration of the strongly basic Grignard reagent low, minimizing side reactions. |
| Solvent | Use anhydrous, non-protic solvents like diethyl ether or THF.[23][24] | Prevents the quenching of the Grignard reagent. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[23][24] | Prevents reaction with atmospheric moisture and oxygen. |
Note: Specific quantitative data on the ratio of ketone to enolization products for the Grignard reaction with pivalonitrile is not well-documented in the available literature.
Reduction of Pivalonitrile to Primary Amine
Problem: Formation of significant amounts of secondary and tertiary amine byproducts.
Potential Cause: The intermediate imine formed during the reduction reacts with the primary amine product.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalytic Hydrogenation | Add ammonia to the reaction mixture. | Ammonia competes with the primary amine for reaction with the intermediate imine, thus suppressing the formation of secondary and tertiary amines. |
| Stoichiometric Reducing Agents | Use a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. | This method generally provides a high yield of the primary amine with minimal formation of secondary or tertiary amine byproducts. |
Note: The relative amounts of primary, secondary, and tertiary amines formed are highly dependent on the specific catalyst, solvent, temperature, and pressure used in catalytic hydrogenation.
Synthesis of 5-tert-butyl-1H-tetrazole
Problem: Low yield and/or safety concerns.
Potential Causes:
-
Slow reaction rate.
-
Formation of hazardous hydrazoic acid.
-
Inefficient catalyst.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a Lewis acid catalyst such as ZnBr₂ or a heterogeneous catalyst like silica (B1680970) sulfuric acid.[10][11][12][14][16] | Catalysts activate the nitrile group towards cycloaddition, increasing the reaction rate. |
| Solvent | Use water or a polar aprotic solvent like DMF or DMSO.[9][10][11][14][16] | Water can mitigate explosion hazards associated with azides.[14] |
| pH | Maintain a slightly alkaline pH.[11] | This minimizes the formation of volatile and explosive hydrazoic acid.[11] |
| Temperature | Optimize the reaction temperature, often between 100-150 °C.[9] | Higher temperatures increase the reaction rate, but safety precautions must be strictly followed. |
Note: Yields of 5-substituted-1H-tetrazoles are generally high (often >80-90%) under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of Pivalonitrile from Pivalic Acid and Ammonia (Laboratory Scale Adaptation)
This protocol is adapted from a patented industrial process for laboratory-scale synthesis.[1]
Materials:
-
Pivalic acid
-
Ammonia gas
-
Aluminum oxide (activated, high surface area)
-
Glass tube furnace
-
Gas flow controllers
-
Condenser and collection flask
Procedure:
-
Pack a glass tube with aluminum oxide catalyst and place it in a tube furnace.
-
Heat the furnace to the reaction temperature (e.g., 380°C).
-
Vaporize pivalic acid by heating it and pass the vapor over the catalyst bed using a carrier gas (e.g., nitrogen).
-
Simultaneously, introduce a controlled flow of ammonia gas over the catalyst bed. A molar ratio of ammonia to pivalic acid of approximately 1.6:1 is suggested.[1]
-
The reaction products, pivalonitrile and water, will exit the furnace as a vapor.
-
Cool the vapor using a condenser to liquefy the products.
-
Collect the liquid in a receiving flask. Pivalonitrile is only slightly soluble in water and can be separated by decantation or extraction with a suitable organic solvent.
-
The crude pivalonitrile can be further purified by distillation.
Troubleshooting:
-
Low conversion: Increase the reaction temperature or decrease the flow rate of reactants.
-
Soot formation on catalyst: This may occur after prolonged use. The catalyst can be regenerated by passing air over it at around 450°C.[1]
Protocol 2: Synthesis of 5-tert-butyl-1H-tetrazole
This protocol is a general procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[9][10][11][12][14][16]
Materials:
-
Pivalonitrile
-
Sodium azide (NaN₃) - EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE
-
Zinc bromide (ZnBr₂)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Caution: Handle sodium azide with extreme care in a well-ventilated fume hood. Avoid contact with heavy metals and strong acids.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pivalonitrile (1 equivalent), sodium azide (1.5 equivalents), zinc bromide (1 equivalent), and water.
-
Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH ~2 with dilute hydrochloric acid to protonate the tetrazole. This step should be done in a fume hood as it may generate some hydrazoic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-tert-butyl-1H-tetrazole.
-
The product can be further purified by recrystallization.
Visualizations
References
- 1. CA1192577A - Process for the preparation of pivalonitrile - Google Patents [patents.google.com]
- 2. carbotecnia.info [carbotecnia.info]
- 3. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 4. naturecarbon.com [naturecarbon.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buy 1-tert-butyl-1H-tetrazole-5-thiol | 7624-35-3 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole | 873869-19-3 | Benchchem [benchchem.com]
- 16. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. 1H-Tetrazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 22. youtube.com [youtube.com]
- 23. bohr.winthrop.edu [bohr.winthrop.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: De-gassing Trimethylacetonitrile using Freeze-Pump-Thaw
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the de-gassing of trimethylacetonitrile using the freeze-pump-thaw technique.
Troubleshooting Guide
Encountering issues during the freeze-pump-thaw procedure is common. This guide outlines potential problems, their likely causes, and recommended solutions to ensure a successful de-gassing process.
Summary of Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Flask cracks or shatters during freezing. | 1. Using glassware with existing cracks or scratches.[1] 2. Rapid, uneven freezing of the solvent. 3. Expansion of the solvent upon freezing (a known issue with polar nitriles like acetonitrile).[2] | 1. Thoroughly inspect all glassware for imperfections before use.[1] 2. Freeze the solvent slowly and with gentle swirling to ensure a uniform solid is formed. 3. Consider using a cooling bath that is not drastically colder than the solvent's freezing point initially. Do not fill the flask to more than 50% of its volume.[3] |
| Flask breaks during the thawing process. | 1. Uneven thawing, causing pressure build-up from solvent expansion against the frozen bulk.[4] 2. Thawing the solvent too quickly with a high-temperature water bath.[5] | 1. Thaw the solvent slowly and evenly. A tepid water bath that allows the entire frozen mass to be submerged is recommended.[4][6] 2. Avoid using a hot water bath. Room temperature water is sufficient. |
| Solvent bumping or boiling violently under vacuum. | 1. Applying vacuum before the solvent is completely frozen. 2. Vacuum pressure is too high for the temperature of the solvent. | 1. Ensure the this compound is a complete solid before opening the flask to the vacuum line. 2. Cool the solvent sufficiently to lower its vapor pressure before applying a vacuum. |
| Incomplete de-gassing (bubbles still visible after multiple cycles). | 1. Insufficient number of freeze-pump-thaw cycles. 2. Inadequate vacuum pressure. 3. Air leak in the Schlenk line or flask seals. | 1. Perform at least three freeze-pump-thaw cycles. For highly sensitive applications, more cycles may be necessary.[3] 2. Ensure your vacuum pump can achieve a pressure of <1 mbar. 3. Check all glass joints, stopcocks, and tubing for leaks. Ensure joints are properly greased. |
| Solvent loss during the procedure. | 1. Pumping on the liquid or partially frozen solvent. 2. High vapor pressure of the solvent even when frozen. | 1. Ensure the solvent is fully frozen before applying vacuum. 2. Use a high-vacuum line and minimize the pumping time to what is necessary to evacuate the headspace. |
| Ice formation on the outside of the flask. | 1. Condensation of atmospheric water on the cold flask surface. | 1. This is normal. Simply wipe the flask dry before placing it in the thawing bath. |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate cooling bath to freeze this compound?
Given that the melting point of this compound is 15-16°C, liquid nitrogen is generally too cold and can increase the risk of flask shattering due to thermal shock. A more suitable and safer option is an ice-salt bath. For example, a mixture of ice and sodium chloride can achieve temperatures between -5°C and -20°C, which is sufficient to freeze the solvent without excessive cooling.
Q2: How many freeze-pump-thaw cycles are necessary for complete de-gassing?
For most applications, three cycles are sufficient to remove the majority of dissolved gases.[3] However, for highly air-sensitive reactions, it is advisable to perform additional cycles until no more gas bubbles are observed evolving from the solvent during the thaw phase.
Q3: What level of vacuum is required for effective de-gassing?
A high-vacuum line capable of reaching pressures of 10⁻³ to 10⁻² mbar is ideal for efficient de-gassing. A good quality two-stage rotary vane pump should be sufficient to achieve this.
Q4: My solvent is not freezing completely. What should I do?
If your cooling bath is not reaching a low enough temperature, you can try adding more salt to your ice bath to further depress the freezing point. Ensure the flask is well-submerged in the cooling medium for efficient heat transfer.
Q5: I see bubbles in the solvent during the thaw cycle. Does this mean the process is working?
Yes, the appearance of bubbles during the thawing phase is a positive indication that dissolved gases are being removed from the solvent and moving into the evacuated headspace.[3]
Q6: Can I use a heat gun to speed up the thawing process?
No, using a heat gun is strongly discouraged as it can cause rapid, uneven heating, leading to thermal stress and potentially shattering the glassware.[5] A room temperature water bath is the recommended method for safe and controlled thawing.
Q7: How should I store the de-gassed this compound?
After the final freeze-pump-thaw cycle, the flask should be backfilled with an inert gas such as nitrogen or argon. The de-gassed solvent should be stored under this inert atmosphere in a sealed flask, preferably in a cool, dark place.
Experimental Protocol: Freeze-Pump-Thaw De-gassing of this compound
This protocol outlines the detailed steps for de-gassing this compound.
Materials:
-
Schlenk flask
-
High-vacuum line with a cold trap (e.g., liquid nitrogen trap)
-
Dewar or insulated container for cooling bath
-
Ice and salt (e.g., NaCl)
-
Room temperature water bath
-
Inert gas supply (Nitrogen or Argon)
-
This compound
Procedure:
-
Preparation:
-
Inspect the Schlenk flask for any cracks or defects.
-
Add the this compound to the Schlenk flask, ensuring the volume does not exceed 50% of the flask's capacity.[3]
-
Attach the flask to the Schlenk line.
-
-
Freeze:
-
Prepare an ice-salt bath in the dewar.
-
Slowly lower the Schlenk flask into the cooling bath.
-
Gently swirl the flask to promote even freezing.
-
Allow the this compound to freeze completely. This is indicated by the formation of a uniform solid.
-
-
Pump:
-
Ensure the cold trap on the vacuum line is filled with liquid nitrogen.
-
With the flask's stopcock closed, open the vacuum line to the pump to evacuate the line.
-
Once the solvent is completely frozen, carefully open the stopcock of the Schlenk flask to the vacuum line.
-
Evacuate the headspace for 5-10 minutes. You should not see any bubbling of the frozen solvent.
-
-
Thaw:
-
Close the stopcock to the Schlenk flask, isolating it from the vacuum line.
-
Remove the flask from the cooling bath and wipe off any condensation.
-
Submerge the flask in a room temperature water bath to allow the solvent to thaw.
-
Observe the evolution of gas bubbles from the thawing solvent.
-
-
Repeat:
-
Once the solvent has completely thawed, repeat the freeze, pump, and thaw steps (2-4) at least two more times.
-
-
Final Step:
-
After the final thaw cycle, backfill the Schlenk flask with an inert gas (e.g., Nitrogen or Argon).
-
The de-gassed this compound is now ready for use or storage.
-
Data Presentation
Physical and Thermodynamic Properties of this compound
| Property | Value |
| Melting Point | 15-16 °C[7] |
| Boiling Point | 105-106 °C[7] |
| Density | 0.752 g/mL at 25 °C[7] |
| Vapor Pressure | Specific data from primary literature (e.g., E.F. Westrum Jr., J. Phys. Chem.) is recommended for precise experimental control. This data was not directly accessible for this summary. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the freeze-pump-thaw technique for de-gassing this compound.
Caption: Logical workflow of the freeze-pump-thaw de-gassing process.
References
- 1. chamberlandresearch.com [chamberlandresearch.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. reddit.com [reddit.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 7. This compound 98 630-18-2 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Reactant Solubility in tert-Butyl Cyanide
Welcome to the technical support center for resolving challenges related to low reactant solubility in tert-butyl cyanide (also known as pivalonitrile). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of tert-butyl cyanide as a solvent?
A1: Tert-butyl cyanide, or pivalonitrile, is a clear, colorless aliphatic nitrile.[1] Its properties as a solvent are primarily dictated by its molecular structure: a polar nitrile group attached to a non-polar tert-butyl group. This makes it a moderately polar aprotic solvent. It is miscible with many common organic solvents like ethanol, acetone, and toluene (B28343) but is only slightly miscible with water.[2] Key physicochemical properties are summarized in the table below.
Q2: Why are my reactants not dissolving in tert-butyl cyanide?
A2: The principle of "like dissolves like" is the most common reason for poor solubility.[3] Tert-butyl cyanide is a moderately polar aprotic solvent. If your reactants are highly polar (e.g., containing multiple hydroxyl, carboxyl, or amine groups) or ionic (e.g., salts), they may have limited solubility. Conversely, very large, non-polar molecules may also present challenges.
Q3: What is the first step I should take to address low solubility?
A3: The first step is to ensure your starting materials and solvent are pure and dry. Impurities can significantly impact solubility. Following this, gentle heating and agitation (e.g., stirring or sonication) can often increase both the rate of dissolution and the equilibrium solubility of a compound.[3] However, be cautious of reactant or solvent decomposition at elevated temperatures.
Q4: Can I heat the reaction mixture to improve solubility?
A4: Yes, increasing the temperature is a common method to enhance solubility.[3] Tert-butyl cyanide has a boiling point of approximately 106°C, providing a reasonable temperature range for many reactions.[1] Always check the thermal stability of your reactants before heating to avoid degradation. A modest increase in temperature (e.g., to 40-60°C) is often sufficient.
Q5: What are co-solvents and how can they help?
A5: Co-solvents are miscible solvents added in smaller quantities to the primary solvent to modify its overall properties (e.g., polarity, dielectric constant).[4] Adding a more polar co-solvent like N,N-dimethylformamide (DMF) or a less polar one like toluene can create a solvent system that is better suited to dissolve your specific reactants.
Q6: Are there any additives that can enhance solubility?
A6: Yes, several types of additives can be used. For ionic or highly polar reactants, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can help shuttle the reactant from a solid or separate phase into the solution. For certain organic molecules, solubility-enhancing agents or hydrotropes can be effective.[5][6]
Q7: When should I give up on tert-butyl cyanide and choose an alternative solvent?
A7: If you have explored temperature adjustments, co-solvents, and relevant additives without success, it may be more efficient to switch to an alternative solvent. Consider this path if the required modifications (e.g., very high temperatures or large volumes of co-solvent) compromise the reaction's yield, selectivity, or safety.
Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving solubility issues.
Guide 1: Initial Assessment and Basic Interventions
-
Question: My reactant is not dissolving upon addition to tert-butyl cyanide at room temperature. What should I do first?
-
Answer:
-
Verify Purity: Confirm the purity of your reactant and the tert-butyl cyanide.
-
Increase Agitation: Ensure vigorous stirring. If particles are large, consider grinding them to increase surface area, which enhances the rate of dissolution.[6]
-
Apply Gentle Heat: Gradually warm the mixture in increments of 10-15°C, monitoring for any improvement in solubility. Maintain the temperature at which solubility is achieved, provided it is safe for your reactants.
-
Consider Concentration: If possible, attempt the reaction at a lower concentration by increasing the volume of tert-butyl cyanide.
-
Guide 2: Implementing a Co-Solvent Strategy
-
Question: Heating the mixture did not fully dissolve my reactant. How do I choose and use a co-solvent?
-
Answer:
-
Analyze Your Reactant: Determine if your reactant is more polar or less polar than what tert-butyl cyanide would typically dissolve.
-
For more polar reactants , choose a polar aprotic co-solvent like DMF, DMSO, or NMP.
-
For less polar (hydrophobic) reactants , choose a non-polar co-solvent like toluene, heptane, or dichloromethane.
-
-
Screen Co-solvents: Start by adding the co-solvent in small increments (e.g., 5-10% by volume) to the mixture.
-
Observe and Iterate: After each addition, stir for several minutes and observe any changes. Continue adding the co-solvent until the reactant dissolves or until the co-solvent makes up a significant portion of the total volume (e.g., 50%). If one co-solvent doesn't work, attempt with another from the same class. See the protocol below for a systematic approach.
-
Data Presentation
Table 1: Physicochemical Properties of tert-Butyl Cyanide (Pivalonitrile)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 630-18-2 | [2] |
| Molecular Formula | C₅H₉N | [1] |
| Molar Mass | 83.13 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.752 g/mL | [1] |
| Boiling Point | 106°C | [1] |
| Melting Point | 15°C | [1] |
| Flash Point | 4°C |[1] |
Table 2: Suggested Co-solvents for Modifying tert-Butyl Cyanide Systems
| Co-Solvent | Type | Use Case | Typical Starting % (v/v) |
|---|---|---|---|
| Toluene | Non-polar Aprotic | To dissolve non-polar or large hydrophobic reactants. | 10-25% |
| Heptane | Non-polar Aprotic | To dissolve highly non-polar reactants. | 10-25% |
| Dichloromethane (DCM) | Polar Aprotic | General purpose; to dissolve moderately polar reactants. | 10-30% |
| Tetrahydrofuran (THF) | Polar Aprotic | To dissolve a wide range of polar organic reactants. | 10-40% |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | To dissolve highly polar, non-protic reactants. | 5-20% |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To dissolve very polar or ionic organic reactants. | 5-15% |
Experimental Protocols
Protocol 1: Systematic Co-solvent Screening
Objective: To identify an effective co-solvent and its optimal ratio for dissolving a poorly soluble reactant in tert-butyl cyanide.
Materials:
-
Poorly soluble reactant
-
Tert-butyl cyanide
-
A set of candidate co-solvents (e.g., Toluene, THF, DMF)
-
Small-scale reaction vessels (e.g., vials with stir bars)
-
Stir plate
Methodology:
-
Prepare Stock Suspension: Create a stock suspension of the reactant in tert-butyl cyanide at the target reaction concentration. Ensure it is well-mixed.
-
Aliquot: Dispense a fixed volume (e.g., 1.0 mL) of the stock suspension into several labeled vials.
-
Initial Co-solvent Addition: To each vial, add a different co-solvent to constitute 10% of the total volume (e.g., add 0.11 mL of co-solvent to the 1.0 mL suspension for a total volume of ~1.1 mL).
-
Stir and Observe: Stir all vials at a consistent speed and temperature (room temperature or target reaction temperature) for 15-30 minutes. Record visual observations of solubility.
-
Incremental Addition: For any co-solvents that show promise, continue adding them in 10% increments to the respective vials, stirring and observing after each addition, until full dissolution is achieved or the co-solvent volume reaches 50%.
-
Selection: The co-solvent that achieves full dissolution at the lowest volume percentage is considered the most effective. Verify that the chosen solvent system does not negatively impact the desired chemical reaction.
Visualizations
References
Technical Support Center: Optimization of Pivalonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pivalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pivalonitrile?
A1: The primary industrial method is the gas-phase ammoxidation of pivalic acid over an aluminum oxide catalyst.[1] Alternative laboratory-scale methods include the dehydration of pivalamide (B147659) using various dehydrating agents and the reaction of pivaloyl chloride with an ammonia (B1221849) source.
Q2: What are the key parameters to control in the gas-phase synthesis of pivalonitrile?
A2: The critical parameters for the gas-phase synthesis from pivalic acid and ammonia are reaction temperature, the molar ratio of ammonia to pivalic acid, and the choice of catalyst. Optimal temperatures are typically in the range of 300-500°C.[1] A slight excess of ammonia is generally used to ensure complete conversion of the pivalic acid.[1]
Q3: What catalysts are effective for the gas-phase synthesis?
A3: Aluminum oxide is a commonly used catalyst for the gas-phase synthesis of pivalonitrile from pivalic acid and ammonia.[1] The specific surface area and purity of the aluminum oxide can influence the yield and catalyst lifespan.[1]
Q4: What are common side reactions and byproducts in pivalonitrile synthesis?
A4: In the gas-phase synthesis, side reactions can include the formation of acetonitrile (B52724) as a byproduct.[1] Incomplete reaction can leave unreacted pivalic acid. During the dehydration of pivalamide, incomplete reaction is a common issue, resulting in residual starting material. The use of harsh dehydrating agents can also lead to the formation of colored impurities.
Q5: How can I purify crude pivalonitrile?
A5: Pivalonitrile is only slightly soluble in water, which allows for a straightforward initial separation from the aqueous phase after the reaction.[1] For higher purity, vacuum distillation is a common and effective method. It is important to use a dry apparatus as pivalonitrile can be sensitive to moisture.
Troubleshooting Guides
Low Yield
| Potential Cause | Suggested Solution |
| Gas-Phase Synthesis: | |
| Incomplete conversion of pivalic acid. | Increase the molar ratio of ammonia to pivalic acid. Ratios of 1:1.05 to 1:1.6 have been shown to be effective.[1] |
| Suboptimal reaction temperature. | Optimize the temperature within the 300-500°C range. A temperature of around 380-430°C often provides high yields.[1] |
| Catalyst deactivation. | Catalyst deactivation can occur due to soot deposition over long operating times.[1] Regeneration of the catalyst using atmospheric oxygen at 400-490°C may be necessary.[1] Corrosion of the reactor material can also lead to catalyst poisoning.[1] |
| Liquid-Phase Synthesis (Pivalamide Dehydration): | |
| Inefficient dehydrating agent. | Ensure the dehydrating agent (e.g., phosphorus pentoxide, POCl3, SOCl2) is fresh and has been stored under anhydrous conditions. The choice of dehydrating agent can significantly impact the yield. |
| Insufficient amount of dehydrating agent. | Use a sufficient molar excess of the dehydrating agent. The optimal ratio will depend on the specific agent and reaction scale. |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature. For many dehydration reactions, heating is required to drive the reaction to completion. However, excessively high temperatures can lead to side reactions. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Moisture can quench the dehydrating agent. |
Product Purity Issues
| Potential Cause | Suggested Solution |
| Presence of unreacted starting materials. | Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS, TLC) to ensure completion. If the reaction has stalled, consider adding more reagent or extending the reaction time. |
| Formation of colored byproducts. | This can be an issue with certain dehydrating agents. Consider screening alternative, milder dehydrating agents. Purification by distillation can help to remove colored impurities. |
| Acetonitrile as a byproduct (in some routes). | Careful fractional distillation is required to separate pivalonitrile from lower-boiling impurities like acetonitrile.[1] |
Data Presentation
Table 1: Reaction Conditions and Yields for Gas-Phase Pivalonitrile Synthesis from Pivalic Acid and Ammonia
| Catalyst | Pivalic Acid Feed Rate (g/L catalyst/hr) | NH3:Pivalic Acid Molar Ratio | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| α-Aluminum Oxide | 468 | 1:1.05 | 380 | 96 | 99 | [1] |
| γ-Aluminum Oxide | 312 | 1:1.05 | 420-430 | 98 | 99.4 | [1] |
| γ-Aluminum Oxide | 624 | 1:1.05 | 460 | 94.3 | Not Specified | [1] |
| Aluminum Oxide (0.025% Fe2O3) | Not Specified | Not Specified | 420 | 98 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of Pivalonitrile from Pivalic Acid and Ammonia
This protocol is based on the process described in patent CA1192577A.[1]
-
Catalyst Preparation: A fixed-bed reactor is packed with an aluminum oxide catalyst. The catalyst may be in the form of beads, extrudates, or pellets.[1]
-
Reaction Setup: Pivalic acid and ammonia are vaporized separately and preheated to the reaction temperature. The preheated vapors are then passed over the fixed-bed aluminum oxide catalyst in a heated reaction tube.[1]
-
Reaction Conditions: The reaction is typically carried out at a temperature between 300-500°C.[1] The molar ratio of ammonia to pivalic acid is generally maintained between 1:1 and 1:3, with a slight excess of ammonia being preferable.[1]
-
Product Isolation: The reaction products, pivalonitrile and water, are cooled and collected. Pivalonitrile, being only slightly soluble in water, forms a separate organic phase which can be easily separated.[1]
-
Purification: The crude pivalonitrile can be purified further by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the gas-phase synthesis of pivalonitrile.
Caption: Troubleshooting logic for low pivalonitrile yield.
References
Technical Support Center: Trimethylacetonitrile Waste Management
This guide provides essential information for the safe handling and disposal of trimethylacetonitrile (also known as pivalonitrile) waste. All procedures should be performed in accordance with your institution's safety protocols and local, state, and federal regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a hazardous chemical, and its waste should be treated with extreme care. The primary hazards are:
-
High Flammability : It is a highly flammable liquid and vapor with a low flash point of approximately 4°C (39°F).[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]
-
Toxicity : The substance is toxic if swallowed, inhaled, or in contact with skin.[3]
-
Irritation : It is known to cause serious eye irritation and skin irritation.[4][5]
-
Hazardous Combustion Products : When burned, it can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Q2: How should I classify this compound waste for disposal?
A2: this compound waste must be classified as hazardous waste.[2] For transportation purposes, it is typically classified under guidelines for flammable and toxic liquids. For example, it is often listed under UN number 1992 or 1993, designated as a "Flammable liquid, toxic, n.o.s."[2][6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Q3: What is the standard recommended method for disposing of this compound waste?
A3: The universally recommended method for disposal is to use a licensed professional waste disposal service.[6] The preferred industrial method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][7] Do not dispose of this waste down the drain or into the environment.[6] For quantities larger than 500mL, the waste should be transferred to a designated waste solvent drum for collection by a specialist company.[7]
Q4: How should I collect and store this compound waste in the laboratory pending disposal?
A4: Proper collection and storage are critical to ensure safety.
-
Containers : Use only approved, properly sealed, and clearly labeled waste containers.[4]
-
Storage Location : Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4]
-
Ignition Sources : Keep waste containers away from all sources of heat, sparks, and open flames.[2] All electrical equipment in the storage area should be explosion-proof.[4]
-
Incompatible Materials : Store the waste separately from strong oxidizing agents, strong acids, strong bases, and peroxides.[8]
Q5: Is it permissible to perform in-lab chemical treatment to neutralize the waste?
A5: In-lab chemical treatment is not recommended for routine disposal and should only be considered as a last resort by highly trained personnel when professional disposal is unavailable and after a thorough risk assessment. The most common chemical degradation method is hydrolysis, which converts the nitrile to a less hazardous carboxylic acid or its salt.[9][10] If this path is chosen, you must follow a validated experimental protocol and adhere to all institutional safety guidelines (see Experimental Protocols section below).
Troubleshooting Guides
Scenario: A small spill of this compound waste (e.g., <100 mL) occurs in the lab.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Remove Ignition Sources : Extinguish all open flames and turn off any spark-producing equipment.[6]
-
Ensure Ventilation : Increase ventilation in the area, preferably within a chemical fume hood.[6]
-
Wear Appropriate PPE : At a minimum, wear impervious gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat.[4]
-
Contain and Absorb : Cover the spill with a non-combustible, inert absorbent material such as dry sand or vermiculite.[4][5]
-
Collect Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[4][5]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Label the waste container appropriately and dispose of it through your institution's hazardous waste management program.[5]
Data Presentation
Table 1: Chemical and Safety Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Pivalonitrile, tert-Butyl cyanide, 2,2-Dimethylpropionitrile | [1][4][7] |
| CAS Number | 630-18-2 | [1] |
| Molecular Formula | C₅H₉N | [7] |
| Molecular Weight | 83.13 g/mol | [7] |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 105-106 °C | [1] |
| Melting Point | 15-16 °C | [1] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [1] |
| Density | 0.752 g/mL at 25 °C | [1] |
| Hazard Class | Flammable Liquid (Class 3), Toxic (Class 6.1) | [2] |
| UN Number | 1992 or 1993 | [2][4] |
Experimental Protocols
Illustrative Protocol: Alkaline Hydrolysis of this compound Waste
Objective: To convert flammable and toxic this compound into the water-soluble and less hazardous sodium salt of pivalic acid (sodium 2,2-dimethylpropanoate) and ammonia.[9][10]
Disclaimer: EXTREME CAUTION ADVISED. This procedure should only be performed by trained chemists in a controlled laboratory setting inside a certified chemical fume hood. A thorough hazard analysis must be conducted before proceeding. Professional disposal is the preferred method.
Materials and Reagents:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) pellets or concentrated solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Appropriate glassware and tubing
-
pH indicator strips or pH meter
Procedure:
-
Setup : Assemble a reflux apparatus in a chemical fume hood. Ensure all glassware is secure.
-
Prepare Hydrolysis Solution : In the round-bottom flask, prepare a 10-20% aqueous solution of sodium hydroxide. This is an exothermic process; allow the solution to cool to room temperature.
-
Addition of Waste : While stirring the NaOH solution, slowly and carefully add the this compound waste to the flask. The reaction can be exothermic. Maintain control over the temperature with an ice bath if necessary. The final molar ratio should be at least 1:1 of NaOH to nitrile.
-
Reflux : Heat the mixture to a gentle reflux using the heating mantle.[9][10] The reaction involves converting the nitrile to an amide, which is then further hydrolyzed to the carboxylate salt.[10][11] Ammonia gas will be evolved during this process and must be properly vented in the fume hood.[9][10]
-
Reaction Time : Continue refluxing for several hours. The reaction is complete when the insoluble organic layer of this compound is no longer visible.
-
Cooldown : Turn off the heat and allow the solution to cool completely to room temperature.
-
Final Handling : The resulting solution contains sodium pivalate (B1233124) and residual NaOH. Check the pH to ensure it is still basic. This aqueous waste solution can then be neutralized (if required) and disposed of according to local regulations for aqueous chemical waste.
Visualizations
Caption: Decision workflow for handling this compound waste.
References
- 1. 三甲基乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
Preventing contamination in trimethylacetonitrile solvent systems
Technical Support Center: Trimethylacetonitrile Solvent Systems
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting contamination in this compound solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as pivalonitrile or tert-butyl cyanide, is a colorless, polar liquid.[1][2] It is utilized as a solvent, a labile ligand in coordination chemistry, and as an intermediate in various organic syntheses.[1][3][4] Its high dielectric constant of approximately 37.5 at room temperature makes it particularly useful in electrochemistry.[1][2]
Q2: What are the primary sources of contamination in this compound?
Contamination in this compound can originate from several sources:
-
Atmospheric Exposure: Absorption of atmospheric moisture and gases.
-
Improper Storage: Storing in poorly sealed, incorrect, or contaminated containers can lead to the leaching of impurities.[5] Phthalates are common contaminants that can leach from plastic containers or liners.[6]
-
Handling Procedures: The use of contaminated glassware, transfer pipettes, or other laboratory equipment can introduce foreign substances.[7] Cross-contamination from other chemicals used in the same workspace is also a risk.[8]
-
Chemical Degradation: Although this compound is stable under proper conditions, prolonged storage or exposure to light and heat can potentially lead to degradation.[9][10]
Q3: How should this compound be stored to minimize contamination?
To maintain its purity, this compound should be stored in a tightly closed container in a cool, dark, and well-ventilated area.[9][11] It is crucial to keep it away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[9][11] For long-term storage or high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric contamination.
Q4: What are the best practices for handling this compound to avoid introducing contaminants?
Proper handling is critical to prevent contamination.[9]
-
Always use clean, dry glassware and equipment.[7]
-
Perform handling in a well-ventilated area, such as a fume hood.[9]
-
When transferring the solvent, avoid using potentially contaminated instruments; pouring directly from the source bottle can sometimes be cleaner than using shared pipettes.
-
Close the container immediately after use to minimize exposure to air.[9][11]
-
Wear appropriate personal protective equipment (PPE), including impervious gloves and safety goggles, to prevent personal exposure and cross-contamination.[9][12]
Q5: My commercial grade of this compound is not pure enough for my experiment. How can I purify it?
For applications requiring very high purity, you can purify this compound by a two-stage vacuum distillation.[1][13] Following distillation, the solvent can be de-gassed using several freeze-pump-thaw cycles.[1][13] After purification, it should be stored under a vacuum or an inert atmosphere at low temperatures (e.g., 0°C) to maintain its purity.[1][13]
Troubleshooting Guides
Problem: My reaction is yielding unexpected side products or failing completely. Could contaminated this compound be the cause?
Yes, solvent impurities can significantly impact reaction outcomes. Water is a common impurity that can interfere with moisture-sensitive reactions. Other reactive impurities could compete with your reagents, leading to side products or inhibition of the desired reaction.
Troubleshooting Steps:
-
Run a Control Reaction: If possible, use a fresh, unopened bottle of high-purity this compound to run the reaction as a control.
-
Analyze the Solvent: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile impurities or Karl Fischer titration to determine the water content.
-
Purify the Solvent: If contamination is suspected or confirmed, purify the solvent using the vacuum distillation method described in the FAQs.[1][13]
Problem: I am observing extraneous peaks in my analytical chromatogram (e.g., GC-MS, LC-MS). How can I confirm if the this compound solvent is the source?
A systematic approach using blank injections is the most effective way to identify the source of contamination.[14]
Troubleshooting Workflow:
-
Analyze an Instrument Blank: First, perform a run without any injection to check for contamination within the analytical instrument itself (e.g., column bleed, contaminated ion source).[14]
-
Analyze a Solvent Blank: Inject a sample of the this compound directly from its storage container.[14] If the extraneous peaks appear, the solvent is likely contaminated.
-
Analyze a Method Blank: Process a sample containing only the this compound through your entire sample preparation procedure (including any filtration, extraction, or derivatization steps).[14] This helps identify if contamination is being introduced from reagents, glassware, or handling during sample preparation.[14]
The following diagram illustrates a logical workflow for troubleshooting contamination issues.
Caption: Troubleshooting workflow for identifying contamination sources.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₅H₉N | [3][9] |
| Molecular Weight | 83.13 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][2] |
| Melting Point | 15-16 °C | [1][2][12] |
| Boiling Point | 105-106 °C | [1][2][12] |
| Density | 0.752 g/mL at 25 °C | [1][2][12] |
| Refractive Index (n20/D) | 1.377 | [1][2][12] |
| Solubility | Miscible with ethanol, acetone, toluene. Slightly miscible with water. | [1][2][3] |
| Dielectric Constant | ~37.5 at room temperature | [1][2] |
Table 2: Potential Contaminants and Their Common Sources
| Potential Contaminant | Common Source(s) | Prevention Method |
| Water | Atmospheric moisture, improper drying of glassware. | Store in tightly sealed containers with desiccants; use properly dried glassware. |
| Phthalates | Leaching from plastic containers, caps, or tubing.[6] | Store in glass containers with PTFE-lined caps; avoid plastic labware. |
| Other Solvents | Cross-contamination from shared lab equipment or storage areas.[8] | Use dedicated glassware; ensure proper cleaning procedures between uses. |
| Degradation Products | Exposure to air, light, or heat over extended periods. | Store in a cool, dark place; purchase in small quantities to ensure fresh stock.[5][10] |
| Non-volatile Residue | Leaching from container surfaces, dust, or particulates. | Filter the solvent before use if necessary; use high-purity containers. |
Experimental Protocols
Protocol 1: Purification of this compound by Two-Stage Vacuum Distillation
This protocol is based on established methods for purifying laboratory chemicals.[1][13]
Methodology:
-
Setup: Assemble a two-stage vacuum distillation apparatus. Ensure all glassware is thoroughly cleaned and oven-dried to remove any residual water or contaminants.
-
Initial Distillation: Place the commercial-grade this compound in the distillation flask. Add boiling chips.
-
Vacuum Application: Carefully apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point for the applied pressure. Discard the initial and final fractions, which are more likely to contain low-boiling and high-boiling impurities, respectively.
-
Second Stage: Repeat the vacuum distillation process on the collected fraction for higher purity.
-
Degassing (Optional): For ultra-pure solvent, transfer the doubly distilled liquid to a suitable flask and perform at least three freeze-pump-thaw cycles to remove dissolved gases.
-
Storage: Store the purified solvent in a clean, dry, sealed glass container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a reduced temperature.[1][13]
Protocol 2: Detection of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quality control of this compound.[15][16]
Methodology:
-
Instrument Setup:
-
GC Column: Select a suitable capillary column (e.g., a non-polar or mid-polar column like DB-5ms or DB-624) for general impurity screening.
-
Carrier Gas: Use high-purity helium or hydrogen.
-
Temperature Program: Start with a low initial oven temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of volatile compounds.
-
MS Detector: Set the mass spectrometer to scan a broad mass range (e.g., m/z 35-400) in full scan mode.
-
-
Sample Preparation: No sample preparation is needed for a direct solvent blank. Use a clean, gas-tight syringe for injection.
-
Analytical Sequence:
-
Run an Instrument Blank: Perform an injection with no sample to establish the instrument baseline and identify any system-related peaks.[14]
-
Analyze the this compound Sample: Inject 1 µL of the this compound solvent.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Identify the main this compound peak based on its retention time and mass spectrum.
-
Impurity Identification: For any other significant peaks, analyze their mass spectra and compare them against a spectral library (e.g., NIST) to tentatively identify the impurities.
-
Quantification: For quantitative analysis, prepare calibration standards of known impurities and determine their concentration in the solvent sample.
-
The following diagram illustrates the workflow for proper solvent handling to prevent contamination.
Caption: Workflow for proper handling of this compound.
References
- 1. This compound | 630-18-2 [chemicalbook.com]
- 2. This compound CAS#: 630-18-2 [m.chemicalbook.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound (630-18-2) at Nordmann - nordmann.global [nordmann.global]
- 5. researchgate.net [researchgate.net]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. imapsource.org [imapsource.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. fishersci.com [fishersci.com]
- 12. 三甲基乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 14. benchchem.com [benchchem.com]
- 15. env.go.jp [env.go.jp]
- 16. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trimethylacetonitrile vs. Acetonitrile as a Solvent for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Acetonitrile (B52724), a widely used polar aprotic solvent, has long been a staple in both laboratory and industrial settings. However, its structural isomer, trimethylacetonitrile (also known as pivalonitrile), presents an alternative with distinct properties that may offer advantages in specific applications. This guide provides a comprehensive comparative analysis of these two nitrile solvents, supported by physicochemical data and a discussion of their expected performance in chemical reactions.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and acetonitrile is presented below, offering a quantitative basis for their comparison.
| Property | This compound (Pivalonitrile) | Acetonitrile |
| Molecular Formula | C5H9N | C2H3N |
| Molecular Weight | 83.13 g/mol [1] | 41.05 g/mol [2] |
| Boiling Point | 105-106 °C[3][4][5] | 81.6 °C[6] |
| Melting Point | 15-16 °C[3][4][5] | -48 °C[6] |
| Density | 0.752 g/mL at 25 °C[3][4][5] | 0.786 g/mL at 25 °C[7] |
| Dielectric Constant | ~37.5 at room temperature[4][5] | 37.5 at 20 °C |
| Dipole Moment | 4.15 D[5] | 3.92 D[1] |
| Solubility in Water | Slightly miscible[4][5][8] | Miscible[1][6][9] |
| Solubility in Organic Solvents | Miscible with ethanol, acetone, and toluene[4][5][8] | Miscible with a wide range of organic solvents[1][2][9] |
Performance in Chemical Reactions: A Theoretical and Practical Overview
Acetonitrile is a polar aprotic solvent widely employed in a variety of organic reactions, including substitutions (SN1 and SN2), additions, and organometallic reactions.[10] Its polarity helps to dissolve a wide range of starting materials and reagents, while its aprotic nature prevents interference with many reactive species.[6][7][11] In the pharmaceutical industry, acetonitrile is a preferred solvent for the synthesis of active pharmaceutical ingredients (APIs) and is extensively used as a mobile phase in high-performance liquid chromatography (HPLC) for purification and analysis.[6][9]
This compound , with its bulky tert-butyl group, introduces significant steric hindrance compared to the methyl group of acetonitrile. This steric bulk can influence reaction rates and selectivities. For instance, in nucleophilic substitution reactions, the bulky nature of this compound might hinder the solvation of the transition state, potentially affecting the reaction rate. However, its high dielectric constant, comparable to that of acetonitrile, suggests it can also effectively solvate ionic species.[4][5] this compound is used as a solvent and as a labile ligand in coordination chemistry, indicating its ability to coordinate with metal centers, which can be a desirable property in catalysis.[3]
Experimental Protocol: A General Procedure for Nucleophilic Substitution
Below is a generalized experimental protocol for a nucleophilic substitution reaction (SN2) of an alkyl halide with a nucleophile. This protocol can be adapted for use with either acetonitrile or this compound as the solvent.
Reaction: Alkyl Halide + Nucleophile → Substituted Product + Halide Salt
Materials:
-
Alkyl halide (e.g., 1-bromobutane)
-
Nucleophile (e.g., sodium azide)
-
Solvent (Acetonitrile or this compound)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.0 equivalent) and the chosen solvent (acetonitrile or this compound).
-
Add the nucleophile (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Note: This is a general procedure and may require optimization for specific substrates and nucleophiles.
Visualization of Concepts
To further illustrate the comparison, the following diagrams are provided.
References
- 1. Acetonitrile [yufenggp.com]
- 2. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pivalonitrile - Wikipedia [en.wikipedia.org]
- 4. This compound | 630-18-2 [chemicalbook.com]
- 5. This compound CAS#: 630-18-2 [m.chemicalbook.com]
- 6. Acetonitrile - Wikipedia [en.wikipedia.org]
- 7. ACETONITRILE [yufenggp.com]
- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 9. Acetonitrile [fishersci.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
Validating Pivalonitrile: A Comparative Guide to ¹H NMR Spectroscopy and Complementary Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of chemical compounds is paramount. This guide provides a comprehensive comparison of experimental and theoretical data for the validation of pivalonitrile using ¹H NMR spectroscopy, supplemented by other key analytical techniques. Clear data presentation and detailed experimental protocols are provided to support and guide your analytical workflows.
¹H NMR Spectroscopy: The Cornerstone of Structural Elucidation
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routinely used technique for determining the structure of organic molecules. By analyzing the chemical environment of protons, ¹H NMR provides information on the number of different types of protons, their connectivity, and their electronic environment.
Comparison of Experimental and Predicted ¹H NMR Data for Pivalonitrile
Pivalonitrile, also known as trimethylacetonitrile, presents a simple and illustrative case for the application of ¹H NMR in structural validation. Due to the molecular symmetry of the tert-butyl group, all nine protons are chemically equivalent, resulting in a single, sharp signal in the ¹H NMR spectrum. The key parameter for validation is the chemical shift (δ) of this singlet.
| Parameter | Experimental Value | Predicted Value | Source |
| Chemical Shift (δ) | 1.44 ppm | 1.35 ppm | [1] |
The minor discrepancy between the experimental and predicted chemical shifts is well within the expected range of accuracy for ¹H NMR prediction software and can be attributed to solvent effects and the specific theoretical model used for the prediction. The presence of a single peak confirms the high degree of symmetry in the pivalonitrile molecule.
Experimental Protocol for ¹H NMR Spectroscopy of Pivalonitrile
A standardized protocol ensures the acquisition of high-quality and reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of pivalonitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a relatively concentrated sample of pivalonitrile, a small number of scans (e.g., 8 or 16) is typically sufficient.
-
Acquire the free induction decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signal to determine the relative number of protons. For pivalonitrile, the integral of the single peak should correspond to nine protons.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
Complementary Spectroscopic Techniques for Comprehensive Validation
While ¹H NMR is a powerful tool, its combination with other spectroscopic methods provides a more robust and unambiguous structural confirmation.
| Technique | Key Experimental Data for Pivalonitrile | Interpretation and Confirmation |
| Infrared (IR) Spectroscopy | Strong, sharp absorption band around 2245 cm⁻¹ | This characteristic absorption is indicative of the C≡N (nitrile) stretching vibration, confirming the presence of the nitrile functional group.[2] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 83. A prominent fragment ion at m/z = 68. | The molecular ion peak corresponds to the molecular weight of pivalonitrile (C₅H₉N). The fragment at m/z = 68 results from the loss of a methyl group (CH₃), which is a characteristic fragmentation pattern for compounds containing a tert-butyl group.[3] |
| ¹³C NMR Spectroscopy | Two signals are expected: one for the quaternary carbon of the tert-butyl group and one for the nitrile carbon. | The number of signals confirms the two distinct carbon environments in the molecule, further supporting the proposed structure. |
Validation Workflow
The following diagram illustrates the logical workflow for the validation of pivalonitrile's structure using ¹H NMR and complementary techniques.
By integrating the data from ¹H NMR with complementary techniques such as IR and mass spectrometry, researchers can achieve a high level of confidence in the structural assignment of pivalonitrile, ensuring the integrity and reliability of their experimental results.
References
Comparing the reactivity of pivalonitrile and other aliphatic nitriles
A Comparative Guide to the Reactivity of Pivalonitrile and Other Aliphatic Nitriles
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of nitriles is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity of pivalonitrile against other common aliphatic nitriles such as acetonitrile (B52724), propionitrile (B127096), and butyronitrile (B89842). The discussion is supported by experimental data on key chemical transformations including hydrolysis, reduction, and α-alkylation, offering insights into how steric hindrance governs reaction outcomes.
The Decisive Role of Steric Hindrance
The reactivity of aliphatic nitriles (R-C≡N) is primarily dictated by the steric and electronic nature of the alkyl group (R). Pivalonitrile, with its bulky tert-butyl group, serves as a quintessential example of a sterically hindered nitrile. This steric bulk physically impedes the approach of nucleophiles to the electrophilic carbon of the nitrile group, thereby significantly reducing reaction rates compared to less hindered nitriles like acetonitrile (CH₃CN), propionitrile (CH₃CH₂CN), and butyronitrile (CH₃CH₂CH₂CN).
The influence of steric hindrance can be quantitatively assessed using Taft steric parameters (Eₛ). A more negative Eₛ value indicates greater steric bulk. The tert-butyl group of pivalonitrile has a significantly more negative Eₛ value compared to the alkyl groups of other common aliphatic nitriles, signifying a greater steric impediment to reactions.
Comparative Reactivity Data
The following table summarizes the comparative reactivity of pivalonitrile and other aliphatic nitriles in key chemical transformations.
| Reaction | Nitrile | Reagents/Conditions | Product | Yield/Rate | Reference |
| Acid-Catalyzed Hydrolysis | Acetonitrile | HCl, H₂O, Reflux | Acetic Acid | High | General Knowledge |
| Pivalonitrile | HCl, H₂O, Reflux | Pivalic Acid | Very Slow | General Knowledge | |
| Base-Catalyzed Hydrolysis | Propionitrile | NaOH, H₂O, Reflux | Sodium Propionate | High | General Knowledge |
| Pivalonitrile | NaOH, H₂O, Reflux | Sodium Pivalate | Very Slow | General Knowledge | |
| Reduction (LiAlH₄) | Acetonitrile | LiAlH₄, THF | Ethylamine | >90% | General Knowledge |
| Butyronitrile | LiAlH₄, THF | Pentylamine | High | General Knowledge | |
| Pivalonitrile | LiAlH₄, THF | Neopentylamine | Moderate to Low | General Knowledge | |
| Diboration | Acetonitrile | (o-tol)₂BB(o-tol)₂ | Diborylated Product | 66% | |
| Pivalonitrile | (o-tol)₂BB(o-tol)₂ | Diborylated Product | 22% |
Note: "General Knowledge" indicates that while the relative reactivity is widely established in organic chemistry literature, a specific comparative study with quantitative rates under identical conditions was not found in the immediate search. The significant difference in reactivity is a well-accepted principle based on steric hindrance.
Visualizing Steric Hindrance
The following diagram illustrates how the bulky tert-butyl group in pivalonitrile sterically hinders the approach of a nucleophile compared to the less hindered methyl group in acetonitrile.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Acid-Catalyzed Hydrolysis of an Aliphatic Nitrile
Objective: To hydrolyze an aliphatic nitrile to the corresponding carboxylic acid.
Materials:
-
Aliphatic nitrile (e.g., acetonitrile)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add the aliphatic nitrile and an excess of dilute hydrochloric acid (e.g., 6M HCl).
-
Assemble a reflux apparatus and heat the mixture to reflux.
-
Continue heating under reflux for several hours. The reaction progress can be monitored by techniques such as TLC or GC. Due to the high stability of the nitrile group, especially in hindered cases, prolonged reaction times may be necessary.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The carboxylic acid can be isolated by distillation or extraction, depending on its physical properties.
Base-Catalyzed Hydrolysis of an Aliphatic Nitrile
Objective: To hydrolyze an aliphatic nitrile to the corresponding carboxylate salt.
Materials:
-
Aliphatic nitrile (e.g., propionitrile)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place the aliphatic nitrile and an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture under reflux for several hours. The reaction will produce the sodium salt of the carboxylic acid and ammonia (B1221849) gas.
-
Upon completion, the reaction mixture is cooled.
-
To obtain the free carboxylic acid, the cooled solution must be acidified with a strong acid (e.g., HCl) to a pH below the pKa of the carboxylic acid, followed by extraction.
Reduction of an Aliphatic Nitrile with Lithium Aluminum Hydride (LiAlH₄)
Objective: To reduce an aliphatic nitrile to the corresponding primary amine.
Materials:
-
Aliphatic nitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Aqueous workup solutions (e.g., water, 15% NaOH solution)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool the mixture in an ice bath.
-
Dissolve the aliphatic nitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
The resulting precipitate is removed by filtration, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are dried and concentrated to yield the primary amine.
Visualizing a General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of a primary amine from an aliphatic nitrile via LiAlH₄ reduction.
Reactivity at the α-Carbon
While reactions at the nitrile carbon are significantly affected by steric hindrance, reactions involving the α-carbon are also influenced. The formation of a carbanion at the α-position by deprotonation is a key step in many synthetic transformations, such as α-alkylation.
The acidity of the α-protons in nitriles is what allows for their deprotonation. However, in pivalonitrile, there are no α-protons, rendering it incapable of undergoing α-alkylation reactions that proceed via an α-carbanion intermediate. This is a stark contrast to acetonitrile and other unbranched nitriles, which are readily deprotonated and alkylated.
Logical Relationship in α-Alkylation
The possibility of α-alkylation is directly dependent on the structure of the nitrile.
Conclusion
The reactivity of pivalonitrile is consistently lower than that of less sterically encumbered aliphatic nitriles like acetonitrile, propionitrile, and butyronitrile. This reduced reactivity is most pronounced in reactions involving nucleophilic attack at the nitrile carbon, such as hydrolysis and reduction. Furthermore, the absence of α-protons in pivalonitrile precludes it from participating in α-alkylation reactions. These distinct reactivity profiles, rooted in the steric bulk of the tert-butyl group, are a critical consideration for chemists in the planning and execution of synthetic strategies.
A Spectroscopic Showdown: Differentiating Pivalonitrile and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive spectroscopic comparison of pivalonitrile and its common isomers, offering a clear methodology for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Pivalonitrile, also known as tert-butyl cyanide, and its isomers share the same molecular formula, C5H9N, but exhibit distinct structural arrangements. These structural variations lead to unique spectroscopic fingerprints, which can be systematically analyzed to unambiguously identify each compound. This guide will focus on pivalonitrile and five of its isomers: isobutyronitrile, tert-butyl isocyanide, pentanenitrile, 2-methylbutyronitrile, and 3-methylbutyronitrile.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for pivalonitrile and its selected isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of the signals are key parameters for distinguishing isomers.
| Compound | Structure | Chemical Shift (δ, ppm) and Multiplicity |
| Pivalonitrile | (CH₃)₃CCN | ~1.3 (s, 9H)[1] |
| Isobutyronitrile | (CH₃)₂CHCN | ~2.7 (septet, 1H), ~1.3 (d, 6H)[2] |
| tert-Butyl isocyanide | (CH₃)₃CNC | ~1.45 (s, 9H)[3] |
| Pentanenitrile | CH₃(CH₂)₃CN | ~2.3 (t, 2H), ~1.6 (m, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H) |
| 2-Methylbutyronitrile | CH₃CH₂CH(CH₃)CN | ~2.6 (m, 1H), ~1.7 (m, 1H), ~1.5 (m, 1H), ~1.3 (d, 3H), ~1.1 (t, 3H)[4] |
| 3-Methylbutyronitrile | (CH₃)₂CHCH₂CN | ~2.3 (d, 2H), ~2.1 (m, 1H), ~1.1 (d, 6H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment.
| Compound | Structure | Chemical Shift (δ, ppm) |
| Pivalonitrile | (CH₃)₃CCN | ~123 (C≡N), ~28 (C(CH₃)₃), ~25 (C(CH₃)₃)[5] |
| Isobutyronitrile | (CH₃)₂CHCN | ~122 (C≡N), ~25 (CH), ~19 (CH₃)[6][7] |
| tert-Butyl isocyanide | (CH₃)₃CNC | ~157 (N≡C), ~57 (C(CH₃)₃), ~30 (C(CH₃)₃)[3] |
| Pentanenitrile | CH₃(CH₂)₃CN | ~120 (C≡N), ~29 (CH₂), ~22 (CH₂), ~17 (CH₂), ~13 (CH₃)[8] |
| 2-Methylbutyronitrile | CH₃CH₂CH(CH₃)CN | ~123 (C≡N), ~34 (CH), ~26 (CH₂), ~16 (CH₃), ~11 (CH₃) |
| 3-Methylbutyronitrile | (CH₃)₂CHCH₂CN | ~118 (C≡N), ~31 (CH₂), ~26 (CH), ~22 (CH₃) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. The nitrile (C≡N) and isocyanide (N≡C) groups have characteristic stretching frequencies that allow for their ready differentiation.
| Compound | Structure | Key IR Absorption Bands (cm⁻¹) |
| Pivalonitrile | (CH₃)₃CCN | ~2235 (C≡N stretch)[9] |
| Isobutyronitrile | (CH₃)₂CHCN | ~2245 (C≡N stretch) |
| tert-Butyl isocyanide | (CH₃)₃CNC | ~2140 (N≡C stretch) |
| Pentanenitrile | CH₃(CH₂)₃CN | ~2245 (C≡N stretch) |
| 2-Methylbutyronitrile | CH₃CH₂CH(CH₃)CN | ~2240 (C≡N stretch) |
| 3-Methylbutyronitrile | (CH₃)₂CHCH₂CN | ~2245 (C≡N stretch)[10][11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pattern is often unique to a specific isomer and can be used for its identification.
| Compound | Structure | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Pivalonitrile | (CH₃)₃CCN | 83 | 68, 57, 41[1] |
| Isobutyronitrile | (CH₃)₂CHCN | 69 | 54, 41 |
| tert-Butyl isocyanide | (CH₃)₃CNC | 83 | 68, 57, 41 |
| Pentanenitrile | CH₃(CH₂)₃CN | 83 | 56, 43, 41 |
| 2-Methylbutyronitrile | CH₃CH₂CH(CH₃)CN | 83 | 56, 55, 41[4] |
| 3-Methylbutyronitrile | (CH₃)₂CHCH₂CN | 83 | 68, 57, 43, 41 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the nitrile isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the region of interest. The solution is then placed in a liquid cell.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: The nitrile isomer is diluted in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 100-1000 µg/mL.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40-60 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 200-250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 2-3 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of pivalonitrile and its isomers.
References
- 1. Trimethylacetonitrile(630-18-2) 1H NMR spectrum [chemicalbook.com]
- 2. Isobutyronitrile(78-82-0) 1H NMR spectrum [chemicalbook.com]
- 3. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHYLBUTYRONITRILE(18936-17-9) 1H NMR spectrum [chemicalbook.com]
- 5. Pivalonitrile | C5H9N | CID 12416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Isobutyronitrile(78-82-0) 13C NMR [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. 3-Methylbutanenitrile (625-28-5) IR Spectrum [chemicalbook.com]
A Comparative Guide to Nitrile-Based Electrolytes for Advanced Lithium-Ion Batteries: Trimethylacetonitrile in Focus
For researchers and professionals in battery technology and drug development, the electrolyte is a critical component influencing battery performance, safety, and lifespan. This guide provides an objective comparison of the electrochemical performance of electrolytes containing trimethylacetonitrile (TMAN) against two common alternatives: adiponitrile (B1665535) (ADN) and acetonitrile (B52724) (AN). The information herein is supported by experimental data to aid in the selection of appropriate electrolyte systems for high-voltage and high-performance lithium-ion batteries.
Executive Summary
Nitrile-based electrolytes are gaining attention for their potential to enable high-voltage lithium-ion batteries due to their wide electrochemical stability windows and, in some cases, high ionic conductivity. This compound (TMAN), adiponitrile (ADN), and acetonitrile (AN) are prominent members of this class of solvents. This guide demonstrates that while AN-based electrolytes, particularly with additives like fluoroethylene carbonate (FEC), offer superior ionic conductivity, ADN-based electrolytes provide a wide electrochemical window suitable for high-voltage applications. Information on the specific electrochemical performance of TMAN remains limited in directly comparable studies, necessitating further research to fully ascertain its competitive standing.
Data Presentation: A Side-by-Side Look at Nitrile Electrolytes
The following tables summarize the key electrochemical performance metrics for electrolytes based on TMAN, ADN, and AN. It is important to note that the data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li+) | Source |
| 1M LiPF6 in this compound (TMAN) | Data not available in comparative studies | Data not available in comparative studies | - |
| 1M LiTFSI in Adiponitrile (ADN) | ~1.2 (at 20°C) | ~6.0 | [1] |
| 1M LiPF6 in Acetonitrile (AN):FEC (7:3 v/v) | 17.65 (at 20°C) | >4.5 | [2] |
| Conventional Carbonate Electrolyte (e.g., 1M LiPF6 in EC:DMC) | ~10.7 | ~4.2 | [2] |
Table 1: Comparison of Ionic Conductivity and Electrochemical Stability. This table highlights the high ionic conductivity of AN-based electrolytes and the wide electrochemical stability window of ADN-based electrolytes.[1][2]
| Cell Configuration | Electrolyte | Cycling Conditions | Capacity Retention | Source |
| LiNi0.5Mn1.5O4/Li Half-Cell | 1M LiPF6 in EC:DMC:EMC with 1 wt% ADN | 1C rate, 150 cycles | 84.4% | [3] |
| Graphite (B72142)/Li Cell | 1M LiPF6 in AN:FEC (7:3 v/v) | 1C rate, 100 cycles (at 20°C) | 99.7% (based on 5th cycle) | [2] |
| Graphite/NMC Cell | 1M LiDFOB in ADN/DMC (1/1 wt/wt) + 2 wt% FEC | C/10 rate, 50 cycles | ~85% | [4] |
Table 2: Cycling Stability of Nitrile-Based Electrolytes. This table showcases the cycling performance of ADN and AN-based electrolytes in different cell configurations.[2][3][4]
Experimental Protocols
The data presented in this guide is based on standard electrochemical evaluation techniques. Below are detailed methodologies for the key experiments cited.
Electrolyte Preparation
Electrolytes are typically prepared in an argon-filled glovebox with water and oxygen levels below 0.1 ppm. The lithium salt (e.g., LiPF6, LiTFSI, LiDFOB) is dissolved in the respective nitrile solvent or a mixture of solvents to achieve the desired concentration (typically 1 M). Additives like fluoroethylene carbonate (FEC) are added by volume or weight percentage.
Cell Assembly
Electrochemical performance is evaluated using coin cells (e.g., CR2032) or other standardized cell formats. For half-cell studies, a lithium metal disc serves as the counter and reference electrode. The working electrode can be a composite of the active material (e.g., LiNi0.5Mn1.5O4 or graphite), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) coated on a current collector (aluminum or copper foil). A microporous polymer separator is soaked in the electrolyte and placed between the electrodes. Full-cell configurations typically pair a graphite anode with a suitable cathode material.
Electrochemical Measurements
-
Ionic Conductivity: Measured using a conductivity meter with a two-electrode dip-type cell. The cell constant is calibrated with a standard KCl solution. Measurements are often performed over a range of temperatures.
-
Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a platinum or glassy carbon working electrode, a lithium metal counter electrode, and a lithium metal reference electrode. The potential is swept anodically and cathodically from the open-circuit potential at a slow scan rate (e.g., 1 mV/s) to determine the onset of oxidative and reductive decomposition of the electrolyte.
-
Cycling Performance: Galvanostatic charge-discharge cycling is performed using a battery cycler at various C-rates (where 1C corresponds to a full charge or discharge in one hour). Key metrics evaluated include specific capacity, coulombic efficiency, and capacity retention over a specified number of cycles.
-
Rate Capability: Assessed by cycling the cells at progressively increasing C-rates to determine the capacity retention at high charge and discharge currents.
Mandatory Visualizations
References
Pivalonitrile vs. Other Nitrile Ligands: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in designing efficient catalytic systems and novel coordination complexes. This guide provides a detailed comparative analysis of pivalonitrile against other commonly employed nitrile ligands, such as acetonitrile (B52724) and benzonitrile (B105546) derivatives. By examining their electronic and steric properties, supported by experimental data, this document aims to inform ligand selection for specific research applications.
Introduction to Nitrile Ligands
Nitrile ligands (R-C≡N) are versatile components in coordination chemistry, valued for their ability to act as labile, or easily replaceable, ligands.[1] This lability is crucial in catalytic cycles where the nitrile must dissociate to allow substrate binding. The electronic and steric properties of the 'R' group significantly influence the nitrile's coordination behavior and, consequently, the reactivity and stability of the resulting metal complex.[2][3]
Pivalonitrile, also known as tert-butyl cyanide, is distinguished by its bulky tert-butyl group. This feature imparts distinct steric and electronic characteristics compared to less hindered aliphatic nitriles like acetonitrile or aromatic nitriles such as benzonitrile.
Comparative Analysis of Ligand Properties
The primary factors governing the behavior of nitrile ligands are their steric bulk and electronic donating/accepting capabilities.
Steric Effects
The steric hindrance of a ligand is a key determinant of the coordination environment around a metal center. A common metric for quantifying this is the ligand cone angle (θ), which measures the solid angle occupied by the ligand.[4] While cone angles are most established for phosphine (B1218219) ligands, the principle applies to all ligands. The tert-butyl group of pivalonitrile exerts significantly more steric bulk than the methyl group of acetonitrile or the planar phenyl group of benzonitrile.
This increased steric demand can:
-
Stabilize complexes with lower coordination numbers.
-
Influence the regioselectivity of catalytic reactions by directing substrates to less hindered sites.
-
Affect the rate of ligand exchange, a crucial step in many catalytic processes.
Electronic Effects
Nitrile ligands primarily act as σ-donors through the lone pair on the nitrogen atom. However, they also possess π-acceptor capabilities due to the π* orbitals of the C≡N triple bond.[2] The nature of the 'R' group modulates the electron density on the nitrogen, thereby influencing the ligand's σ-donating and π-accepting properties.
The tert-butyl group in pivalonitrile is an electron-donating group, which increases the electron density on the nitrogen atom, making it a stronger σ-donor compared to acetonitrile. Aromatic nitriles, like benzonitrile, can have their electronic properties tuned by substituents on the phenyl ring. Electron-donating groups enhance σ-donation, while electron-withdrawing groups enhance π-acidity.
Experimental Data Comparison
A systematic comparison of nitrile ligands has been conducted in a diiron aminocarbyne complex system, providing valuable spectroscopic data to quantify the electronic effects of different nitrile ligands.[2]
Spectroscopic Data
The stretching frequency of the C≡N bond in the infrared (IR) spectrum and the chemical shift of the nitrile carbon in the 13C Nuclear Magnetic Resonance (NMR) spectrum are sensitive probes of the electronic environment of the nitrile ligand upon coordination to a metal center.
| Ligand | R Group | Free ν(C≡N) (cm⁻¹) | Coordinated ν(C≡N) (cm⁻¹)[2] | Δν(C≡N) (cm⁻¹)[2] | Free δ(¹³C≡N) (ppm) | Coordinated δ(¹³C≡N) (ppm)[2] | Δδ(¹³C≡N) (ppm)[2] |
| Pivalonitrile | tBu | ~2228 | 2248 | +20 | ~126.1 | 133.0 | +6.9 |
| Acetonitrile | Me | ~2253 | 2271 | +18 | ~117.7 | 123.9 | +6.2 |
| Benzonitrile | Ph | ~2229 | 2243 | +14 | ~118.9 | 124.6 | +5.7 |
| 4-Fluorobenzonitrile | 4-C₆H₄F | ~2231 | 2245 | +14 | ~117.8 | 123.2 | +5.4 |
| 4-Nitrobenzonitrile | 4-C₆H₄NO₂ | ~2233 | 2231 | -2 | ~117.8 | 121.7 | +3.9 |
| 4-(Dimethylamino)benzonitrile | 4-C₆H₄NMe₂ | ~2218 | 2235 | +17 | ~119.9 | 126.1 | +6.2 |
Note: Spectroscopic data for the free ligands are approximate and can vary slightly depending on the solvent.
Interpretation of Spectroscopic Data:
-
Δν(C≡N): An increase in the C≡N stretching frequency upon coordination is indicative of σ-donation from the nitrile to the metal, which strengthens the C≡N bond. A decrease, as seen with 4-nitrobenzonitrile, suggests significant π-back-donation from the metal to the ligand's π* orbitals, which weakens the C≡N bond.[2] Pivalonitrile exhibits the largest positive shift, highlighting its strong σ-donor character.
-
Δδ(¹³C≡N): The downfield shift of the nitrile carbon signal upon coordination is consistent with the donation of electron density from the nitrile to the metal. The magnitude of this shift generally correlates with the σ-donor strength of the ligand. Pivalonitrile shows the largest downfield shift, further supporting its classification as a strong σ-donor among the compared nitriles.[2]
Experimental Protocols
The following is a general protocol for the synthesis of nitrile-ligated diiron aminocarbyne complexes, adapted from the literature.[2] This can serve as a template for comparative studies of different nitrile ligands.
Synthesis of [Fe₂(Cp)₂(CO)(μ-CO){μ-CN(Me)(Cy)}(NCR)]CF₃SO₃
Materials:
-
[Fe₂(Cp)₂(CO)₂(μ-CO){μ-CN(Me)(Cy)}]CF₃SO₃ (starting complex)
-
Nitrile ligand (e.g., pivalonitrile, acetonitrile, benzonitrile) (1.5 equivalents)
-
Trimethylamine (B31210) N-oxide (Me₃NO) (1.1 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Diethyl ether (anhydrous)
-
Alumina (neutral, activity grade II-III)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting diiron complex in anhydrous dichloromethane.
-
Add the nitrile ligand (1.5 equivalents) to the solution and stir.
-
Add trimethylamine N-oxide (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by IR spectroscopy, observing the disappearance of the starting material's CO stretching bands and the appearance of the product's bands.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on neutral alumina. Elute with a suitable solvent system (e.g., a gradient of dichloromethane and acetone) to isolate the desired product.
-
Characterize the purified product by spectroscopic methods (IR, ¹H NMR, ¹³C NMR) and elemental analysis.
Characterization:
-
IR Spectroscopy: Monitor the ν(CO) and ν(C≡N) stretching frequencies to confirm the substitution of a CO ligand with the nitrile ligand and to assess the electronic effect of the nitrile on the metal center.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the complex and to observe the chemical shift changes of the nitrile and other ligands upon coordination.
Visualizing the Synthetic Workflow
The synthesis of these comparative complexes can be visualized as a straightforward workflow.
Caption: Synthetic workflow for the substitution of a carbonyl ligand with a nitrile ligand in a diiron complex.
Logical Relationship of Ligand Properties and Effects
The interplay between the steric and electronic properties of nitrile ligands dictates their overall effect on a metal complex's reactivity and stability.
Caption: Relationship between the intrinsic properties of nitrile ligands and their effects on metal complexes.
Conclusion
The choice between pivalonitrile and other nitrile ligands is a nuanced decision that depends on the specific requirements of the chemical system.
-
Pivalonitrile is a strong σ-donating, sterically bulky ligand. It is an excellent choice when a more electron-rich metal center is desired and when steric hindrance can be used to control selectivity or stabilize a particular coordination geometry. Its lability, a general feature of nitrile ligands, makes it a suitable temporary ligand in catalytic applications.[1]
-
Acetonitrile offers a balance of moderate σ-donation and minimal steric bulk. It is a common choice for a labile ligand when steric effects need to be minimized.
-
Benzonitrile and its derivatives provide the advantage of tunable electronic properties through aromatic substitution. This allows for fine-tuning of the metal center's electronics, which can be critical for optimizing catalytic performance.
By considering the comparative data and the interplay of steric and electronic effects presented in this guide, researchers can make more informed decisions in the selection of nitrile ligands for their specific applications in catalysis, organometallic synthesis, and drug development.
References
- 1. Pivalonitrile - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Nitriles and Isonitriles to V(III) and Mo(III) Complexes: Ligand vs Metal Controlled Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
Validating the Purity of Synthesized Trimethylacetonitrile: A Comparative Guide for Researchers
For scientists and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of trimethylacetonitrile, a versatile solvent and synthetic intermediate. We present experimental data and detailed protocols to offer an objective comparison with common alternatives, aiding in the selection of appropriate analytical methodologies.
Comparison of this compound and Its Alternatives
This compound, also known as pivalonitrile, is often chosen for its unique steric hindrance and solvent properties. However, other nitriles like acetonitrile, propionitrile, and isobutyronitrile (B166230) can be viable alternatives depending on the specific application. The choice of nitrile can be influenced by factors such as reactivity, boiling point, and potential impurity profiles.
Table 1: Physical Properties of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₅H₉N | 83.13 | 105-106 | 0.752 |
| Acetonitrile | C₂H₃N | 41.05 | 81-82 | 0.786 |
| Propionitrile | C₃H₅N | 55.08 | 97-98 | 0.782 |
| Isobutyronitrile | C₄H₇N | 69.11 | 107-108 | 0.770 |
Analytical Techniques for Purity Assessment
A multi-pronged approach employing chromatographic and spectroscopic techniques is essential for a thorough purity validation of this compound. Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical workflow.
Purity and Impurity Profile Comparison
The purity of commercially available nitriles is typically high, but the nature and concentration of impurities can vary significantly based on the synthetic route and purification methods employed. For synthesized this compound, potential impurities can include unreacted starting materials, byproducts like isonitriles, and residual solvents.
Table 2: Comparison of Purity and Typical Impurities
| Compound | Typical Purity (%) | Common Impurities | Typical Impurity Concentration Range |
| Synthesized this compound | 95 - 99 | tert-Butyl isocyanide, Pivalamide, Residual Solvents (e.g., Toluene, Diethyl ether) | 0.1 - 2% |
| Commercial this compound | ≥ 98 | Water, trace organic impurities | < 0.5% |
| Acetonitrile | ≥ 99.5 | Propionitrile, Water, trace organic compounds | < 0.2% |
| Propionitrile | ≥ 99 | Acetonitrile, Acrylonitrile, Water | < 0.5% |
| Isobutyronitrile | ≥ 99 | Water, other nitriles | < 1.0% |
Experimental Workflow for Purity Validation
A systematic workflow ensures comprehensive and reliable purity assessment. The process begins with sample preparation, followed by parallel analysis using GC-MS for separation and identification of volatile components, and qNMR for accurate quantification of the main compound and impurities. MS provides confirmation of molecular weight.
Caption: Workflow for this compound purity validation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile impurities in the synthesized this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of non-polar and moderately polar compounds.
-
Injector:
-
Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using the peak area percentage method or by creating a calibration curve with certified reference standards for higher accuracy.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
qNMR provides an accurate determination of the absolute purity of the this compound sample by using a certified internal standard.[1][2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The molar ratio of the standard to the sample should be around 1:1.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) that dissolves both the sample and the internal standard and does not have signals that overlap with the signals of interest.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of both the analyte and the internal standard (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans (ns): 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Spectral Width (sw): Sufficient to cover all proton signals (e.g., 12-16 ppm).
-
-
Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the tert-butyl group) and a known signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mass Spectrometry (MS) Protocol
Direct infusion mass spectrometry can be used to quickly confirm the molecular weight of the synthesized this compound and to detect any non-volatile impurities.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Infusion Parameters:
-
Ionization Mode: Positive ion ESI or APCI. ESI is suitable for polar compounds, while APCI is better for less polar, volatile compounds.
-
Flow Rate: 5-10 µL/min.
-
Capillary Voltage (ESI): 3-4 kV.
-
Nebulizer Gas (ESI): Nitrogen, pressure optimized for a stable spray.
-
Drying Gas (ESI): Nitrogen, temperature and flow rate optimized to desolvate the ions.
-
Corona Discharge Current (APCI): 2-5 µA.
-
Vaporizer Temperature (APCI): 350-450 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50-500.
-
Scan Mode: Full scan to detect all ions present.
-
-
Data Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ for this compound (expected m/z 84.08).
-
Examine the spectrum for any other significant ions that may correspond to impurities.
-
Logical Relationship of Analytical Techniques
The three primary analytical techniques—GC-MS, qNMR, and MS—provide complementary information to build a comprehensive purity profile of the synthesized this compound.
Caption: Interrelation of analytical techniques for purity.
By following these detailed protocols and comparative data, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings and the quality of their drug development processes.
References
Performance Showdown: A Comparative Guide to Catalysts in Palladium-Catalyzed Cyanation of Aryl Halides
For researchers, scientists, and drug development professionals, the efficient synthesis of aryl nitriles is a critical step in the creation of a vast array of pharmaceuticals and functional materials. The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile tool for this transformation. The choice of catalyst, particularly the phosphine (B1218219) ligand, is paramount to achieving high yields and broad substrate scope. This guide provides an objective comparison of catalytic systems, with a special focus on the performance of bulky phosphine ligands containing tert-butyl groups, supported by experimental data.
The lability and electron-donating properties of phosphine ligands play a crucial role in the efficiency of the palladium-catalyzed cyanation cycle. Ligands bearing bulky tert-butyl groups have been shown to enhance catalyst stability and promote the reductive elimination step, leading to improved performance, especially with challenging substrates like aryl chlorides. This guide will delve into a comparative analysis of various catalytic systems, examining the interplay between the ligand, palladium precursor, cyanide source, and reaction conditions.
I. Ligand Performance in the Palladium-Catalyzed Cyanation of Aryl Chlorides
The cyanation of aryl chlorides is a key transformation due to the wide availability and lower cost of these starting materials compared to their bromide and iodide counterparts. However, the inert nature of the C-Cl bond presents a significant challenge. The following data summarizes the performance of various phosphine ligands in the palladium-catalyzed cyanation of 4-chlorotoluene (B122035) with potassium hexacyanoferrate(II) as the cyanide source.
Table 1: Comparison of Ligand Performance in the Cyanation of 4-Chlorotoluene [1]
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| tBuXPhos | G3 Palladacycle | KOAc | Dioxane/H₂O | 100 | 1 | Low |
| tBuBrettPhos | G3 Palladacycle | KOAc | Dioxane/H₂O | 100 | 1 | Low |
| P(t-Bu)₃ | G3 Palladacycle | KOAc | Dioxane/H₂O | 100 | 1 | Low |
| XPhos | G3 Palladacycle | KOAc | Dioxane/H₂O | 100 | 1 | 97 |
| dppf | G3 Palladacycle | KOAc | Dioxane/H₂O | 100 | 1 | Low |
| CM-phos | Pd(OAc)₂ | Na₂CO₃ | MeCN/H₂O | 70 | 18 | 93 |
| SPhos | Pd(OAc)₂ | Na₂CO₃ | MeCN/H₂O | 70 | 18 | 45 |
| BrettPhos | Pd(OAc)₂ | Na₂CO₃ | MeCN/H₂O | 70 | 18 | 33 |
As demonstrated in Table 1, for the cyanation of the electron-neutral aryl chloride, 4-chlorotoluene, the biaryl phosphine ligand XPhos, in combination with a third-generation palladacycle precatalyst, provided a superior yield under the tested conditions.[2] Interestingly, ligands bearing tert-butyl groups such as tBuXPhos and tBuBrettPhos showed lower performance in this specific reaction. However, the CM-phos ligand also demonstrated high efficacy at a lower temperature, albeit with a longer reaction time.[1]
II. Catalyst Performance with Electron-Rich and Heteroaryl Chlorides
The electronic properties of the aryl chloride substrate significantly influence the efficiency of the cyanation reaction. Electron-rich aryl chlorides are notoriously challenging substrates. The following table compares the performance of different catalyst systems for the cyanation of the electron-rich 4-chloroanisole.
Table 2: Comparison of Catalyst Performance in the Cyanation of 4-Chloroanisole
| Ligand | Pd Source | Cyanide Source | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (binaphthyl)P(t-Bu)₂ | Pd(TFA)₂ | Zn(CN)₂ | Zn flakes | DMAC | 95 | 14 | 85 | [3] |
| P(t-Bu)₃ | Pd[P(t-Bu)₃]₂ | Zn(CN)₂ | Zn flakes | DMAC | 95 | 14 | Low | [3] |
| dppf | Pd₂(dba)₃ | Zn(CN)₂ | Zn | DMA | 120 | - | Low | [3] |
For the challenging electron-rich substrate, 4-chloroanisole, a catalyst system employing the sterically demanding and electron-rich (binaphthyl)P(t-Bu)₂ ligand proved to be highly effective, affording the product in high yield.[3] In contrast, the less sterically hindered P(t-Bu)₃ and the more traditional dppf ligands were ineffective.[3] This highlights the importance of bulky tert-butyl containing phosphine ligands for activating unreactive aryl chlorides.
III. Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆][2]
A screw-top test tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., G3 palladacycle, 0.002 mmol), the phosphine ligand (e.g., XPhos, 0.002 mmol), and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol). The aryl chloride (1.0 mmol) is then added. The tube is sealed with a Teflon-lined cap, evacuated, and backfilled with nitrogen (repeated three times). Degassed dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (B1210297) (KOAc, 2.5 mL) are added via syringe. The reaction mixture is then stirred at 100 °C for 1 hour. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding aryl nitrile.
General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides with Zn(CN)₂[3]
To a reaction vessel is added the aryl chloride (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.55-0.58 equiv), zinc flakes (18-20 mol %), the palladium catalyst (e.g., Pd(TFA)₂ with (binaphthyl)P(t-Bu)₂ or Pd[P(t-Bu)₃]₂), and N,N-dimethylacetamide (DMAC). The vessel is sealed and heated to the specified temperature (e.g., 80-95 °C) for the indicated time (e.g., 3-18 h). Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is then purified by flash chromatography.
IV. Visualizing the Process
Experimental Workflow for Palladium-Catalyzed Cyanation
Caption: General experimental workflow for a palladium-catalyzed cyanation reaction.
Logical Relationships in Catalyst Performance
Caption: Key factors influencing the performance of palladium-catalyzed cyanation reactions.
V. The Role of tert-Butyl Isocyanide
While phosphine ligands containing tert-butyl groups have been extensively studied, tert-butyl isocyanide itself can play a role in related transformations. Although less common as a direct cyanide source in palladium-catalyzed cyanation of aryl halides, it has been successfully employed in copper-free Sandmeyer-type reactions for the synthesis of benzonitriles from anilines, affording moderate to good yields (52-81%).[4] More prominently, tert-butyl isocyanide has been utilized as a carbon monoxide surrogate in palladium-catalyzed formylation reactions of aryl halides, demonstrating its versatility in C1 chemistry. Further research is warranted to fully explore the potential of tert-butyl isocyanide as a cyanide source in palladium-catalyzed cross-coupling reactions and to draw direct performance comparisons with traditional cyanide reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Characterization of reaction intermediates in pivalonitrile synthesis
A comparative analysis of synthetic pathways to pivalonitrile is crucial for researchers in organic synthesis and drug development, where this compound serves as a key building block. Understanding the reaction intermediates is paramount for optimizing reaction conditions, maximizing yield, and ensuring process safety. This guide compares two primary synthetic routes to pivalonitrile—the catalytic reaction of pivalic acid with ammonia (B1221849) and the dehydration of pivalamide (B147659)—with a focus on the characterization of their respective reaction intermediates.
Route 1: Gas-Phase Reaction of Pivalic Acid with Ammonia
This industrial method involves the high-temperature, gas-phase reaction of pivalic acid and ammonia over a solid-acid catalyst, typically aluminum oxide (Al₂O₃).[1] The overall reaction is efficient, but the short-lived nature of surface-bound intermediates makes their characterization challenging.
Proposed Reaction Pathway and Intermediates
The reaction is believed to proceed through the initial formation of ammonium (B1175870) pivalate, which then dehydrates on the catalyst surface to form pivalamide. This amide intermediate is subsequently dehydrated to yield pivalonitrile.[1] The key steps involve the adsorption of reactants onto the alumina (B75360) surface, where Lewis acid sites play a crucial role in activating the carboxylic acid.[2][3]
Characterization of Intermediates
Direct spectroscopic observation of intermediates in this gas-phase catalytic reaction is difficult. Characterization relies heavily on indirect methods and comparison with model compounds.
-
Ammonium Pivalate: This salt is a likely initial intermediate but is unstable at the high reaction temperatures (300-500°C).[1] Its presence is inferred from the reaction stoichiometry.
-
Surface-Adsorbed Pivalate: Pivalic acid adsorbs onto the Lewis acid sites (exposed Al³⁺ ions) of the alumina catalyst. In-situ spectroscopic techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) on analogous carboxylate adsorptions show characteristic shifts in the carboxylate (COO⁻) stretching frequencies.
-
Pivalamide: Pivalamide is considered a key surface-bound intermediate.[1] Its subsequent dehydration is the final step to the nitrile. The presence of amide intermediates has been detected in similar reactions on oxide surfaces.
dot graph "Pivalic_Acid_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Reactants [label="Pivalic Acid + NH₃ (gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adsorption [label="Adsorption on Al₂O₃ surface", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Surface-Adsorbed\nAmmonium Pivalate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Surface-Adsorbed\nPivalamide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pivalonitrile + H₂O (gas)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desorption [label="Desorption", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reactants -> Adsorption [color="#5F6368"]; Adsorption -> Intermediate1 [label="- H₂O (initial dehydration)", color="#EA4335"]; Intermediate1 -> Intermediate2 [label="- H₂O (amide formation)", color="#EA4335"]; Intermediate2 -> Desorption [label="- H₂O (nitrile formation)", color="#EA4335"]; Desorption -> Product [color="#5F6368"]; } caption: "Proposed reaction pathway for pivalonitrile synthesis from pivalic acid and ammonia."
Table 1: Proposed Intermediates and Characterization Data (Pivalic Acid Route)
| Intermediate | Proposed Structure | Method of Characterization | Expected Spectroscopic Data (based on analogs) |
| Surface-Adsorbed Pivalate | (CH₃)₃C-COO⁻···Al³⁺ | In-situ DRIFTS | Asymmetric ν(COO⁻): ~1550-1620 cm⁻¹; Symmetric ν(COO⁻): ~1400-1450 cm⁻¹ |
| Surface-Adsorbed Pivalamide | (CH₃)₃C-CONH₂···Al³⁺ | In-situ DRIFTS | Amide I (C=O stretch): ~1650-1680 cm⁻¹; Amide II (N-H bend): ~1510-1550 cm⁻¹ |
Route 2: Dehydration of Pivalamide
A more traditional laboratory-scale synthesis involves the dehydration of a primary amide, in this case, pivalamide. This method offers a wider variety of reagents and conditions, potentially allowing for easier isolation or trapping of intermediates compared to the high-temperature gas-phase reaction.
Proposed Reaction Pathway and Intermediates
The mechanism of amide dehydration depends on the reagent used. Common dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) typically involve the formation of an activated O-substituted imidate intermediate. For example, with SOCl₂, the amide oxygen attacks the sulfur atom, leading to a series of eliminations that form the nitrile.
A milder, modern approach involves a palladium-catalyzed "amide exchange" process using a sacrificial nitrile (e.g., fluoroacetonitrile) as a water scavenger.[4] This method is praised for its high yield and functional group tolerance.[4]
Characterization of Intermediates
While challenging, intermediates in solution-phase amide dehydration can sometimes be detected using low-temperature NMR or trapped chemically.
-
O-Activated Imidate: This is a common intermediate when using reagents like SOCl₂ or trifluoroacetic anhydride (B1165640).[4] For pivalamide, this would be an imidoyl chloride or a mixed anhydride species. These are highly reactive and typically not isolated, but their formation is supported by mechanistic studies of similar amide dehydrations.
-
Vilsmeier-type Reagent: When using reagents like POCl₃ in the presence of pyridine, a Vilsmeier-type intermediate may form, which then activates the amide.
-
Palladium-Amide Complex: In catalytic methods, an initial complex between the palladium catalyst and the pivalamide is the first step, activating the amide for the subsequent dehydration cycle.[4]
dot graph "Pivalamide_Dehydration" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Reactant [label="Pivalamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation with\nDehydrating Agent\n(e.g., SOCl₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="O-Activated Imidate\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Pivalonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactant -> Activation [color="#5F6368"]; Activation -> Intermediate [color="#4285F4"]; Intermediate -> Elimination [label="- SO₂\n- 2HCl", color="#EA4335"]; Elimination -> Product [color="#5F6368"]; } caption: "Generalized pathway for pivalamide dehydration using thionyl chloride (SOCl₂)."
Table 2: Proposed Intermediates and Characterization Data (Pivalamide Dehydration)
| Intermediate | Proposed Structure (Example with SOCl₂) | Method of Characterization | Expected Spectroscopic Data (based on analogs) |
| Imidoyl Chloride | [(CH₃)₃C-C(Cl)=NH₂]⁺Cl⁻ | Low-Temperature NMR, Trapping Experiments | ¹³C NMR: Significant downfield shift for the imine carbon (>160 ppm). IR: C=N stretch ~1640-1690 cm⁻¹ |
| Palladium-Amide Complex | [Pd-Complex]-(H₂N-CO-C(CH₃)₃) | ³¹P NMR (if phosphine (B1218219) ligands used), X-ray crystallography (of stable analogs) | Changes in the chemical shifts of ligand signals upon coordination. |
Comparison of Synthetic Routes and Intermediate Characterization
| Feature | Pivalic Acid + Ammonia Route | Pivalamide Dehydration Route |
| Reaction Conditions | High Temperature (300-500°C), Gas Phase[1] | Mild to moderate, Solution Phase |
| Key Intermediates | Surface-adsorbed ammonium pivalate, pivalamide[1] | O-Activated Imidates, Palladium-Amide complexes[4] |
| Characterization Difficulty | Very High (requires specialized in-situ surface science techniques) | High (intermediates are reactive, but potentially observable at low temp) |
| Primary Techniques | In-situ DRIFTS, Temperature Programmed Desorption (TPD), Theoretical Calculations | Low-Temperature NMR, Kinetic Studies, Trapping Experiments |
Experimental Protocols
Protocol 1: Synthesis of Pivalonitrile from Pivalic Acid and Ammonia (Generalized from Patent Literature)
Objective: To synthesize pivalonitrile via the gas-phase catalytic reaction of pivalic acid and ammonia.
Materials:
-
Pivalic acid
-
Anhydrous ammonia
-
γ-Aluminum oxide (catalyst)
-
Quartz reactor tube
-
Tube furnace with temperature controller
-
Vaporizer units for pivalic acid and ammonia
-
Condenser and collection flask
Procedure:
-
Pack the quartz reactor tube with γ-aluminum oxide catalyst.
-
Place the reactor tube inside the tube furnace and heat to the reaction temperature (e.g., 420°C).[1]
-
Separately vaporize pivalic acid and anhydrous ammonia. Pre-heat the vapor streams to the reaction temperature.
-
Introduce the gaseous pivalic acid and ammonia into the reactor over the catalyst bed. A molar ratio of approximately 1:1.05 to 1:1.6 (pivalic acid to ammonia) is typically used.[1]
-
The reaction products (pivalonitrile and water) exit the reactor as a gas.
-
Cool the product stream using a condenser.
-
Collect the condensed liquid in a cooled collection flask. The pivalonitrile and aqueous layers will separate, allowing for isolation of the crude product.[1]
Protocol 2: Dehydration of Pivalamide using Thionyl Chloride (General Procedure)
Objective: To synthesize pivalonitrile by dehydrating pivalamide.
Materials:
-
Pivalamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask with reflux condenser and drying tube
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve pivalamide in an excess of thionyl chloride or in an anhydrous solvent.
-
Gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation (use a fume hood).
-
The crude pivalonitrile can be purified by fractional distillation.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];
// Nodes Start [label="Start: Reactant Mixture", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Initiate Reaction\n(e.g., Heating, Catalyst Addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; InSitu [label="In-situ Analysis\n(e.g., DRIFTS, Low-Temp NMR)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction at\nDifferent Time Points", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Ex-situ Analysis of Quenched Mixture\n(GC-MS, LC-MS, NMR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Identification [label="Intermediate Identification &\nStructure Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Mechanistic Hypothesis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [color="#5F6368"]; Reaction -> InSitu [color="#5F6368"]; InSitu -> Identification [color="#5F6368"]; Reaction -> Quench [color="#5F6368"]; Quench -> Analysis [color="#5F6368"]; Analysis -> Identification [color="#5F6368"]; Identification -> End [color="#5F6368"]; } caption: "General workflow for the characterization of reaction intermediates."
References
Safety Operating Guide
Proper Disposal of Trimethylacetonitrile: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential safety and logistical information for the proper disposal of trimethylacetonitrile (also known as pivalonitrile or tert-butyl cyanide), a flammable and toxic nitrile compound commonly used in research and development. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
I. Immediate Safety and Handling Considerations
This compound is a highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, eye and face protection.[2][3] All sources of ignition must be eliminated from the handling and storage areas.[2][4][5] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[1][2]
II. Spill Management
In the event of a spill, evacuate the area and remove all ignition sources.[2][4] For small spills, absorb the liquid with an inert material such as dry sand or vermiculite.[2][3][4] The absorbent material should then be collected in a suitable, closed container for disposal as hazardous waste.[2][4][5] For larger spills, contain the spill by bunding if possible and prevent entry into drains.[3][5]
III. Disposal Procedures
Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with all applicable local, regional, and national regulations.[4] this compound is classified as a hazardous waste.[4]
Recommended Disposal Methods:
-
Chemical Incineration: The preferred method of disposal is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1][6]
-
Licensed Waste Disposal Service: For laboratories without incineration facilities, or for larger quantities, this compound should be transferred to a suitable container, clearly labeled as hazardous waste, and collected by a licensed professional waste disposal company.[1][6]
-
Small Quantity Evaporation (Conditional): For very small quantities, evaporation in a safe, open area may be permissible, but only if allowed by local regulations and conducted in a way that prevents exposure to fumes.[1] This method is generally not recommended due to the chemical's toxicity.
Empty Containers: Empty containers of this compound should be treated as hazardous waste, as they may retain chemical residue. They should be properly labeled and disposed of through the hazardous waste program.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for safe handling and disposal planning.
| Property | Value | Source(s) |
| CAS Number | 630-18-2 | [1] |
| Molecular Formula | C5H9N | [1] |
| Molar Mass | 83.13 g/mol | [1] |
| Density | 0.752 g/mL at 25 °C | |
| Boiling Point | 105-106 °C | |
| Melting Point | 15-16 °C | |
| Flash Point | 4 °C (closed cup) | |
| UN Number | 1992 (for transport) | [4] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Subsidiary Hazard Class | 6.1 (Toxic) | [4] |
V. Experimental Protocols and Methodologies
Protocol for Small Spill Cleanup:
-
Ensure Safety: Don appropriate PPE (gloves, safety goggles, lab coat). Ensure the area is well-ventilated and all ignition sources are removed.
-
Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, dry sand).
-
Absorption: Gently cover and absorb the spilled this compound with the inert material.
-
Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Disposal: Seal the hazardous waste container and store it in a designated satellite accumulation area for pickup by a licensed waste disposal service.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Trimethylacetonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trimethylacetonitrile (also known as Pivalonitrile or tert-Butyl cyanide). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
CAS Number: 630-18-2
-
Molecular Formula: C₅H₉N
Hazard Summary
This compound is a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[1] It is also classified as a lachrymator, meaning it can cause tearing.[1]
Hazard Classifications:
-
Flammable liquids (Category 2)[1]
-
Acute toxicity, Oral (Category 3)[1]
-
Acute toxicity, Inhalation (Category 3)[1]
-
Acute toxicity, Dermal (Category 3)[1]
Personal Protective Equipment (PPE)
Adherence to proper PPE is critical to minimize exposure risk. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye and Face Protection | Safety goggles and a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield is recommended if there is a splash hazard. |
| Hand Protection | Impervious, chemical-resistant gloves | While specific breakthrough times are not readily available, it is crucial to use gloves rated for protection against nitriles. Always inspect gloves for integrity before use. |
| Respiratory Protection | Air-purifying respirator (half or full facepiece) | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2] A type ABEK (EN14387) respirator filter is recommended. For higher concentrations or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used. |
| Body Protection | Impervious protective clothing | This includes a lab coat, chemical-resistant apron, and potentially a chemical splash suit depending on the scale of work. Protective boots may also be required. |
Operational Plan: Safe Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Remove all potential ignition sources, including heat, sparks, and open flames.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid breathing vapors or mist.
-
Do not allow the chemical to come into contact with skin, eyes, or clothing.
-
Use only non-sparking tools.[2]
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dark, dry, and well-ventilated area.
-
Keep containers tightly closed.[2]
-
Store in a locked cabinet or area.
-
Incompatible materials to avoid include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2]
Emergency Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor immediately. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse the mouth with water. Do NOT induce vomiting.[1][3] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
1. Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
2. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and a description of the contents.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for disposal through an approved waste disposal company.[1]
-
Always follow local, regional, and national regulations for hazardous waste disposal.[2]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
